7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMLSNBGMDJSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440419 | |
| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120004-79-7 | |
| Record name | 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120004-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Chemical and Physical Properties
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as Chlorobutoxy Dihydroquinolinone, is a solid, white to light beige substance.[1][4] It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 120004-79-7 | [1][5] |
| Molecular Formula | C13H16ClNO2 | [1][5] |
| Molecular Weight | 253.72 g/mol | [1][5] |
| Melting Point | 100-102 °C (solvent: ethanol) | [1][4] |
| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [1][4] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][4] |
| Appearance | White to Light Beige Solid | [1][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][4] |
| Stability | Hygroscopic | [1][4] |
| Storage | 2-8°C, under inert atmosphere | [1][4] |
Synthesis and Purification
The synthesis of this compound is a critical step in the manufacturing of Aripiprazole. The most common and well-documented method involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Synthesis Protocol
A typical synthesis procedure is as follows:
-
Reaction Setup: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an excess of a suitable alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, and a base (e.g., potassium carbonate) is prepared in a suitable solvent, which can include water.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure the completion of the alkylation reaction.
-
Work-up: After cooling, the reaction mixture is typically extracted with an organic solvent like dichloromethane. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed by evaporation.
Purification Protocol
The crude product obtained from the synthesis is often purified by crystallization to achieve the high purity required for pharmaceutical applications (typically ≥98%).
-
Solvent Selection: Various solvents can be used for crystallization, including methanol, ethanol, and 1-propanol.
-
Crystallization Process: The crude this compound is suspended in the chosen solvent and heated to reflux to ensure complete dissolution. The solution is then allowed to cool gradually, which promotes the formation of crystals.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried, often under reduced pressure, to yield the final, highly purified product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Context and Significance
As a key intermediate, the primary significance of this compound lies in its role in the synthesis of Aripiprazole. There is a lack of publicly available data on the specific biological activities, mechanism of action, or signaling pathway interactions of this intermediate itself. However, understanding the pharmacology of Aripiprazole and the general biological potential of the quinolinone scaffold provides important context for researchers.
Role in Aripiprazole Synthesis
The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound. This reaction forms the final Aripiprazole molecule.
Aripiprazole Synthesis Pathway
Caption: Reaction of the intermediate to form Aripiprazole.
Pharmacology of Aripiprazole
Aripiprazole has a unique and complex pharmacological profile.[6][7][8] It acts as a:
-
Partial agonist at dopamine D2 receptors. [8]
This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a relatively low incidence of extrapyramidal side effects.[6][8]
General Biological Activities of Quinolinone Derivatives
The quinolinone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds.[9][10] Research into quinolinone derivatives has revealed a broad range of potential therapeutic applications, including:
-
Immunosuppressive agents: Some quinolinone derivatives have been shown to suppress the release of interleukin-2 (IL-2).[9]
-
P2X7 receptor antagonists: This class of compounds has been investigated for its potential in treating inflammatory conditions and glioblastoma.[11]
-
α2C-adrenoceptor antagonists. [12]
-
mGlu1 antagonists. [13]
It is important to reiterate that these are general activities of the broader quinolinone class, and there is no evidence to suggest that this compound possesses these specific activities.
Safety and Handling
A Safety Data Sheet (SDS) is available for this compound.[14] Standard laboratory precautions should be taken when handling this compound. These include:
-
Handling in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Avoiding the formation of dust and aerosols.
-
Preventing contact with skin and eyes.
In case of exposure, standard first-aid measures should be followed.[14]
Conclusion
This compound is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the important antipsychotic drug, Aripiprazole. Its chemical and physical properties, along with its synthesis and purification, are well-established. While direct biological data on this intermediate is scarce, its importance in the pharmaceutical industry is undeniable. Future research could explore any potential intrinsic biological activity of this molecule, which could be relevant from a drug development and safety perspective.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
In-Depth Technical Guide: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 120004-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Aripiprazole is used in the treatment of schizophrenia and bipolar disorder.[1] The purity and quality of this intermediate are paramount as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and its pivotal function in pharmaceutical manufacturing. It is important to note that while extensive data exists for its role as a synthetic precursor, information regarding the intrinsic biological activity or specific signaling pathways of this compound itself is not currently available in the public domain.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 120004-79-7 | [1][2][4] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 253.72 g/mol | [1][4] |
| Appearance | Light Beige to White/Off-White Solid | [2][5] |
| Melting Point | 100-102 °C | [5] |
| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2][5] |
| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | [6] |
| Synonyms | Chlorobutoxy Dihydroquinolinone, 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Impurity 1 | [2][4] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[7] This reaction is typically carried out using a bifunctional alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane in the presence of a base.
General Synthetic Workflow
The synthesis process can be generalized into the following key stages:
Experimental Protocols
While detailed, step-by-step protocols are proprietary to manufacturers, patent literature outlines the general procedures.
Example Synthesis Protocol: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an excess of 1-bromo-4-chlorobutane, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide in water is heated.[8] The reaction is typically stirred at an elevated temperature (e.g., 90°C) for several hours.[8] After the reaction is complete, the organic phase is separated and the crude product is isolated.
Purification Protocol (Crystallization): High purity is often achieved through crystallization. A common method involves dissolving the crude product in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature, followed by gradual cooling to induce crystallization.[9] The resulting crystals are then filtered, washed with a cold solvent, and dried under reduced pressure to yield the purified product with a purity of ≥99%.[9]
Role in Aripiprazole Synthesis
This compound serves as a key electrophilic building block in the synthesis of Aripiprazole. It undergoes a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.
Final Step of Aripiprazole Synthesis
The reaction involves the N-alkylation of the secondary amine in the piperazine ring by the chlorobutyl side chain of this compound.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 5. 120004-79-7 CAS MSDS (3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 120004-79-7 | this compound | Aripiprazole Related | Ambeed.com [ambeed.com]
- 9. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical guide provides a comprehensive overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Chemical Identity and Properties
This compound, also known as 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril, is a solid, white to light beige compound.[1] It is a crucial building block in the manufacturing of Aripiprazole.[2]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |
| Synonyms | 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone, Aripiprazole Impurity 1, Chlorobutoxyquinolinone | [1] |
| CAS Number | 120004-79-7 | [1][3][4] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 253.72 g/mol | [1][3][4] |
| Melting Point | 100-102 °C | [1][5] |
| Boiling Point | 448.9±45.0 °C (Predicted) | [1][5] |
| Density | 1.187±0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][5] |
| Appearance | White to Light Beige Solid | [1] |
| Storage | 2-8°C, Hygroscopic | [5] |
| SMILES | C(CCOC1=CC2=C(C=C1)CCC(=N2)O)CCl | [6] |
| InChI | InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | [3] |
Role in Aripiprazole Synthesis
This compound is a pivotal intermediate in the synthesis of Aripiprazole.[1][2][7] The synthesis generally involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by a substitution reaction with 1-(2,3-dichlorophenyl)piperazine. The chlorobutoxy moiety of the intermediate serves as a reactive handle for the subsequent coupling reaction.
The general synthesis workflow is depicted below:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this intermediate involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane.[8]
-
Reaction: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with 1-bromo-4-chlorobutane.
-
Solvent: The reaction is typically carried out in an aqueous solvent.
-
Catalyst: A phase transfer catalyst is employed.
-
Base: A base is used to facilitate the reaction.[8]
Crystallization of this compound
A method for obtaining a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone has been described, which is crucial for the purity of the final active pharmaceutical ingredient.[7]
-
Suspension: The crude 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone is suspended in an organic solvent such as methanol, ethanol, or 1-propanol.
-
Heating: The suspension is heated to an elevated temperature, preferably to reflux, to form a solution.
-
Cooling: The solution is then allowed to cool gradually.
-
Collection: The resulting crystals are collected by filtration.
-
Washing and Drying: The collected crystals are washed and then dried, optionally under reduced pressure.[7]
The workflow for the crystallization process is outlined below:
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 5. 120004-79-7 CAS MSDS (3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 8. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: From Chemical Intermediate to the Synthesis of Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] This guide provides a comprehensive overview of its role, focusing on the chemical transformation that leads to the formation of Aripiprazole, alongside detailed experimental protocols and quantitative data to support research and development activities.
Core Synthesis Strategy: Nucleophilic Substitution
The primary "mechanism of action" of this compound in a pharmaceutical context is its function as an electrophile in a nucleophilic substitution reaction. The key transformation involves the condensation of this compound with 1-(2,3-dichlorophenyl)piperazine to form the active pharmaceutical ingredient, Aripiprazole.[3] This reaction forges the critical ether linkage and incorporates the dichlorophenylpiperazine moiety, which is essential for the pharmacological activity of Aripiprazole.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various studies on the synthesis of Aripiprazole using this compound.
| Parameter | Value | Reference |
| Purity of this compound | ≥98% | [2] |
| Molar Equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride | 1.1 | [3][4] |
| Molar Equivalents of Potassium Carbonate | 1.1 | [3][4] |
| Reaction Temperature | 90-95 °C | [3][4] |
| Reaction Time | 4 - 13 hours | [3] |
| Yield of Aripiprazole | 85-92.8% | [4][5] |
| Purity of Aripiprazole (post-purification) | >99% | [4][5] |
Experimental Protocols
A representative experimental protocol for the synthesis of Aripiprazole from this compound is detailed below.
Materials:
-
This compound
-
1-(2,3-dichlorophenyl)piperazine monohydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate in water.
-
Addition of Reactants: To the aqueous solution of potassium carbonate, add this compound and 1-(2,3-dichlorophenyl)piperazine monohydrochloride.
-
Reaction: Heat the mixture with stirring to a temperature of 90-95°C for approximately 4 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to about 40°C. The precipitated crystals of crude Aripiprazole are then collected by filtration.[4]
-
Washing: Wash the collected crystals with water.
-
Purification (Recrystallization):
-
Dissolve the crude product in ethyl acetate.
-
Heat the solution to reflux and distill off an azeotropic mixture of water and ethyl acetate.
-
Cool the remaining solution to 0-5°C to allow for recrystallization.
-
Collect the purified crystals by filtration.
-
-
Drying: Wash the crystals with ethyl acetate and dry under reduced pressure at 50-60°C for 3 hours to obtain pure Aripiprazole.[4]
Analysis:
The purity of the final Aripiprazole product can be determined by High-Performance Liquid Chromatography (HPLC).[4][5]
Visualizing the Synthesis and Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 4. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
The Crucial Role of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in Aripiprazole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the synthesis of the atypical antipsychotic agent, Aripiprazole, with a specific focus on the pivotal role of the key intermediate, 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the formation and subsequent utilization of this critical precursor.
Core Synthesis Strategy: Convergent Synthesis via Nucleophilic Substitution
The industrially preferred and most common synthesis of Aripiprazole employs a convergent strategy. This approach hinges on the nucleophilic substitution reaction between two primary intermediates: the quinolinone core, functionalized with a reactive linker, and the dichlorophenylpiperazine moiety. This compound serves as a critical embodiment of the former, providing the necessary butoxy linker for coupling with 1-(2,3-dichlorophenyl)piperazine to yield the final Aripiprazole molecule.[1][2]
The overall synthetic scheme highlights the central position of this intermediate.
Caption: Overall synthetic pathway for Aripiprazole.
Synthesis of this compound
The primary route to obtaining this compound involves the etherification of its precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This reaction is typically achieved by reacting the hydroxyl group with a bifunctional butane derivative, such as 1-bromo-4-chlorobutane.
Experimental Protocol: Etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
A common laboratory-scale procedure for the synthesis of this compound is as follows:
-
Charging the Reaction Vessel : To a suitable reaction vessel, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1-bromo-4-chlorobutane, a phase transfer catalyst (e.g., tetrabutylammonium bromide), a base (e.g., potassium carbonate or lithium hydroxide), and a solvent system (e.g., water or a mixture of DMF and water).[3][4]
-
Reaction Conditions : The reaction mixture is heated to a temperature range of 40-90°C and stirred for a period of 2 to 5 hours.[3][4]
-
Work-up and Isolation : Upon completion of the reaction, the mixture is cooled, and water may be added to induce crystallization of the product. The solid product is then collected by filtration, washed with water, and dried under reduced pressure to yield this compound.[4]
The following diagram illustrates the workflow for the synthesis of the key intermediate.
Caption: Experimental workflow for the synthesis of the intermediate.
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1.0 kg | [4] |
| 1-bromo-4-chlorobutane | 3.15 kg | [4] |
| Lithium Hydroxide | 270 g | [4] |
| Solvents | ||
| N,N-dimethylformamide (DMF) | 3.0 L | [4] |
| Water | 500 ml | [4] |
| Reaction Conditions | ||
| Temperature | 40-50 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Product | ||
| Dry Product Yield | 1.48 kg (95.0%) | [4] |
| Purity | >98.5% | [4] |
Role in the Final Step of Aripiprazole Synthesis
This compound is the direct precursor to Aripiprazole in the final coupling step. The chlorobutoxy group provides a reactive site for nucleophilic attack by the secondary amine of 1-(2,3-dichlorophenyl)piperazine. This reaction forms the crucial ether linkage and completes the assembly of the Aripiprazole molecule.
Experimental Protocol: Synthesis of Aripiprazole
The final N-alkylation step is typically carried out as follows:
-
Reactant Mixture : A mixture of this compound, 1-(2,3-dichlorophenyl)piperazine (often as its monohydrochloride salt), and a base such as potassium carbonate is prepared in an aqueous solvent.[5]
-
Heating : The reaction mixture is heated with stirring to a temperature of approximately 90-95°C for about 4 hours.[5]
-
Isolation and Purification : After cooling the reaction mixture, the resulting crystals of Aripiprazole are collected by filtration.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[6]
The logical relationship in the final synthesis step is depicted below.
Caption: Logical flow of the final Aripiprazole synthesis step.
Quantitative Data for the Synthesis of Aripiprazole
| Parameter | Value | Reference |
| Reactants | ||
| 7-(4-chlorobutoxy)-3,4-dihydro-(l/i)-quinolinone (7-CBQ) | 1.0 mole equivalent | [5] |
| 1-(2,3-dichlorophenyl)piperazine mono hydrochloride | 1.1 mole equivalents | [5] |
| Potassium Carbonate | 1.1 mole equivalents | [5] |
| Solvent | ||
| Water | 10 volumes with respect to 7-CBQ | [5] |
| Reaction Conditions | ||
| Temperature | 90-95 °C | [5] |
| Reaction Time | 4 hours | [5] |
Alternative Halogenated Intermediates
While this compound is a key intermediate, it is worth noting that the corresponding bromo- derivative, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is also frequently used in Aripiprazole synthesis.[1][6] In some processes, a mixture of the chloro and bromo intermediates is used in the final coupling reaction.[3] The choice between the chloro and bromo derivative can influence reaction kinetics and impurity profiles.
References
- 1. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 5. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document details its chemical identity, properties, synthesis, and analytical characterization methods.
Chemical Identity and Properties
This compound is a synthetic organic compound that serves as a key building block in pharmaceutical manufacturing. It is primarily known for its role as a precursor to Aripiprazole. As an intermediate, it does not have registered trade names.
Synonyms
The compound is known by several synonyms in chemical literature and supplier catalogs. These are listed in the table below for easy reference.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the following table. This data is essential for its handling, characterization, and use in synthetic processes.
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| CAS Number | 120004-79-7 | [2][3] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [2][4] |
| Molecular Weight | 253.72 g/mol | [2][4] |
| Appearance | White to Light Beige Solid | [3][4] |
| Melting Point | 100-102 °C | [4] |
| Boiling Point | 448.9±45.0 °C (Predicted) | [4] |
| Density | 1.187±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [3][4] |
Table 1: Synonyms of this compound
| Synonym | Reference |
| 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | [3][4] |
| 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril | [2][3] |
| Chlorobutoxy Dihydroquinolinone | [2][5] |
| Aripiprazole Impurity 1 | [4] |
| Aripiprazole Chloro impurity | [4] |
| 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | [4] |
| ARP-B-7-(4-HALOBUTOXY)-3,4-DIHYDROCARBOSTYRIL | [4] |
| 7-(4-CHLOROBUTOXY)-3,4-DIHYDRO-2(1H)-QUINOLONE | [4] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a composite of information from various sources describing the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1,4-dibromobutane or 1-bromo-4-chlorobutane
-
Potassium carbonate or another suitable base
-
Water or an appropriate organic solvent (e.g., acetonitrile)
-
Dichloromethane or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
n-hexane and ethanol for recrystallization
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a base such as potassium carbonate, and an excess of the alkylating agent (e.g., 1,4-dibromobutane) in a suitable solvent (e.g., water) is prepared.
-
The reaction mixture is heated to reflux and maintained for several hours with stirring.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.
-
The organic layer is dried over an anhydrous salt, such as magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure.
-
The crude residue is then purified.
Detailed Experimental Protocol: Purification
Purification is critical to ensure the high quality of the intermediate for the subsequent synthesis of Aripiprazole. A common method is recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of a hot solvent mixture, such as ethanol and n-hexane.
-
The solution is allowed to cool slowly to induce crystallization.
-
The resulting crystals are collected by filtration.
-
The crystals are washed with a cold solvent to remove impurities.
-
The purified crystals are dried under vacuum.
A patent describes a specific method for obtaining a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, which involves suspending the crude material in an organic solvent, heating to reflux, gradual cooling, filtration, washing, and drying.
Quality Control and Characterization
The purity and identity of this compound are typically confirmed using a variety of analytical techniques.
Analytical Methods Workflow
The following diagram illustrates the typical workflow for the analytical characterization and quality control of the final product.
References
- 1. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 2. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Unveiling 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Critical Intermediate in Aripiprazole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and presenting established protocols for its synthesis. The significance of this intermediate lies in its direct impact on the purity and yield of the final active pharmaceutical ingredient (API).[1] This document serves as a resource for professionals in drug development and chemical synthesis, offering a consolidated source of technical information.
Chemical and Physical Properties
This compound, with the CAS number 120004-79-7, is a solid, typically appearing as a white to light beige substance. Its molecular formula is C13H16ClNO2, and it has a molecular weight of 253.72 g/mol . The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120004-79-7 | |
| Molecular Formula | C13H16ClNO2 | |
| Molecular Weight | 253.72 g/mol | |
| Appearance | White to Light Beige Solid | |
| Melting Point | 100-102 °C | |
| Boiling Point | 448.9±45.0 °C (Predicted) | |
| Density | 1.187±0.06 g/cm3 (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |
| Purity | ≥98% | [1] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |
Role in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a key intermediate in the manufacturing of Aripiprazole.[1] Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The structural integrity and high purity of this intermediate are crucial for ensuring the quality and efficacy of the final Aripiprazole drug product.[1]
The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound. This reaction forms the final Aripiprazole molecule. The diagram below illustrates the overall synthetic workflow.
Experimental Protocols for Synthesis
The synthesis of this compound is well-documented in patent literature. A common method involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Synthesis of this compound
This protocol is based on a method described in patent CN104844585B.
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone
-
1-bromo-4-chlorobutane
-
N,N-dimethyl-formamide (DMF)
-
Water
-
Lithium hydroxide
Procedure:
-
To a 30L three-necked flask, add 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 ml of water, and 270 g of lithium hydroxide.
-
Raise the temperature of the mixture to 40-50 °C.
-
Seal the flask and maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, add water to induce crystallization.
-
Filter the mixture via suction and wash the filter cake twice with water.
-
Dry the filter cake under reduced pressure to obtain the final product, 7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one.
This method reports a yield of 95.0% with a purity greater than 98.5%.
Crystallization for Purification
A crystalline form of this compound can be obtained to facilitate the production of high-quality Aripiprazole.
Procedure:
-
Suspend crude this compound in an organic solvent (e.g., methanol, ethanol, 1-propanol).
-
Heat the suspension to an elevated temperature, preferably to reflux, to form a solution.
-
Allow the solution to cool gradually.
-
Collect the resulting crystals by filtration.
-
Wash the crystals and dry them, optionally under reduced pressure.
The diagram below outlines the general workflow for the synthesis and purification of this intermediate.
Biological Activity
Currently, there is no significant body of research available that details the independent biological or pharmacological activity of this compound. Its primary role and investigation are confined to its function as a chemical precursor in the synthesis of Aripiprazole and other related pharmaceutical compounds.
Conclusion
This compound is a well-characterized and crucial intermediate in the pharmaceutical industry, specifically for the production of Aripiprazole. Its synthesis is optimized to achieve high purity and yield, which are critical for the quality of the final API. While it lacks known independent biological activity, its importance in the synthesis of a widely used antipsychotic medication makes it a compound of significant interest to researchers and professionals in drug development and manufacturing. This guide has provided a consolidated overview of its properties and synthesis, serving as a valuable technical resource.
References
A Comprehensive Technical Review of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a critical intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] This document outlines the compound's physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the manufacturing of Aripiprazole.
Physicochemical Properties
This compound is a white to off-white or light beige crystalline solid.[3][4] Its high purity, typically ≥98%, is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API), Aripiprazole.[2] The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4]
| Property | Value | Source(s) |
| CAS Number | 120004-79-7 | [3][4][5] |
| Molecular Formula | C13H16ClNO2 | [3][4][5] |
| Molecular Weight | 253.72 g/mol | [3][4][5] |
| Melting Point | 100-102 °C | [3] |
| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [3] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |
| Appearance | White to Light Beige Solid | [3][4] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3][4] |
Synthesis of this compound
The primary synthetic route to this compound involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Several methods have been reported, with variations in the choice of reagents and reaction conditions.
Experimental Protocol 1: Synthesis using 1-bromo-4-chlorobutane and Lithium Hydroxide
This large-scale synthesis method reports a high yield and purity.
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 kg)
-
1-bromo-4-chlorobutane (3.15 kg)
-
N,N-dimethyl-formamide (DMF) (3.0 L)
-
Water (500 ml)
-
Lithium hydroxide (270 g)
Procedure:
-
In a 30L three-necked flask, combine 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 ml of water, and 270 g of lithium hydroxide.
-
Heat the reaction mixture to 40-50 °C.
-
Seal the flask and maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, add water to induce crystallization.
-
Collect the crystals by suction filtration.
-
Wash the filter cake twice with water.
-
Dry the product under reduced pressure to obtain 1.48 kg of this compound (Yield: 95.0%, Purity: >98.5%).[6]
Experimental Protocol 2: Synthesis using 1-bromo-4-chlorobutane with a Phase Transfer Catalyst
This method utilizes a phase transfer catalyst for the reaction in an aqueous solvent.
Materials:
-
7-Hydroxy-3,4-dihydro-2(1H)quinolinone (20 g)
-
1-bromo-4-chlorobutane (85 ml)
-
Potassium carbonate (K2CO3) (17 g)
-
Tetrabutylammonium bromide (2.0 g)
-
Water (200 ml)
Procedure:
-
Charge a reaction vessel with 20 g of 7-Hydroxy-3,4-dihydro-2(1H)quinolinone, 85 ml of 1-bromo-4-chlorobutane, 17 g of K2CO3, 2.0 g of tetrabutylammonium bromide, and 200 ml of water.
-
Heat the mixture to 90 °C and stir for 3 hours at this temperature.
-
After the reaction, separate the aqueous phase.[7] The organic phase contains a mixture of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)quinolinone.
Role in Aripiprazole Synthesis
This compound is a crucial precursor in the final step of Aripiprazole synthesis. The process involves a nucleophilic substitution reaction where the chlorobutoxy group of the intermediate is displaced by the secondary amine of 1-(2,3-dichlorophenyl)piperazine.
Experimental Protocol: Synthesis of Aripiprazole
This protocol describes the condensation of this compound with 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone (7-CBQ)
-
1-(2,3-dichlorophenyl)piperazine monohydrochloride (1.1 mole equivalents)
-
Potassium carbonate (1.1 mole equivalents)
-
Water (10 volumes with respect to 7-CBQ)
Procedure:
-
In a reaction vessel, create a mixture of 7-CBQ, 1.1 mole equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride, and 1.1 mole equivalents of potassium carbonate in 10 volumes of water.
-
Heat the stirred mixture to 90-95 °C for 4 hours.
-
Cool the reaction mixture to approximately 40 °C.
-
Collect the resulting Aripiprazole crystals by filtration.[1]
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Aripiprazole, highlighting the formation and subsequent reaction of this compound.
References
- 1. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. 120004-79-7 | this compound | Aripiprazole Related | Ambeed.com [ambeed.com]
Technical Guide: Physicochemical Properties and Synthetic Role of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key chemical intermediate in the synthesis of the atypical antipsychotic agent, Aripiprazole.[1][2] The guide covers its fundamental physicochemical properties, including molecular weight and chemical formula, and presents a generalized experimental workflow for its application in pharmaceutical manufacturing. The logical pathway for the synthesis of Aripiprazole utilizing this intermediate is also visually represented.
Core Compound Data
This compound is a heterocyclic organic compound essential for the industrial synthesis of Aripiprazole.[1][3] Its precise molecular structure is crucial for ensuring the high purity and efficacy of the final active pharmaceutical ingredient (API).[1] The compound is also known by synonyms such as Chlorobutoxy Dihydroquinolinone and 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril.[4][5]
The quantitative physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 120004-79-7 | [4][5][6][7][8] |
| Molecular Formula | C13H16ClNO2 | [4][5][6][7][8] |
| Molecular Weight | 253.72 g/mol | [4][5][7][8][9] |
| Appearance | Light Beige Solid | [4] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [4] |
Role in Pharmaceutical Synthesis
The primary application of this compound is as a critical intermediate in the manufacturing of Aripiprazole.[1][6] The synthesis strategy involves a nucleophilic substitution reaction where this intermediate is condensed with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[3][10] The chlorobutoxy group provides a reactive site for coupling with the piperazine moiety, forming the characteristic butoxy linker of Aripiprazole.[10]
The logical workflow for this synthesis is outlined in the diagram below.
Experimental Protocols
The successful synthesis of Aripiprazole relies on the efficient preparation and reaction of its key intermediates. The protocols described here are generalized from common industrial practices.
This intermediate is typically prepared via the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
Reactants : 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, a base (e.g., Potassium Carbonate), and a phase transfer catalyst (e.g., Tetrabutylammonium Bromide).[11]
-
Procedure :
-
Charge a reaction vessel with 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, Potassium Carbonate, Tetrabutylammonium Bromide, and water.[11]
-
Heat the mixture to approximately 90°C with constant stirring.[11]
-
Maintain the reaction for 2-4 hours until completion, monitored by a suitable chromatographic method (e.g., TLC or HPLC).[11]
-
Upon completion, cool the mixture and separate the aqueous phase.
-
The organic product is then isolated, washed, and may be purified further by recrystallization to yield the desired intermediate.
-
The intermediate is condensed with the piperazine moiety to yield the final product.
-
Reactants : 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, an inorganic base (e.g., Potassium Carbonate or Sodium Carbonate), and a solvent (e.g., water or ethanol).[3][12]
-
Procedure :
-
A mixture of 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, and a base is suspended in the chosen solvent.[3]
-
The reaction mixture is heated to reflux (e.g., 90-95°C in water) and stirred for several hours.[3]
-
The reaction progress is monitored until the starting materials are consumed.
-
After cooling, the crude Aripiprazole product often precipitates and can be collected by filtration.[3]
-
The crude product is then subjected to purification steps, typically involving recrystallization from a suitable solvent like ethanol, to achieve the required pharmaceutical-grade purity.[2]
-
The experimental workflow for compound characterization and use in synthesis is visualized below.
References
- 1. nbinno.com [nbinno.com]
- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. molkem.com [molkem.com]
- 7. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 8. 120004-79-7|this compound|BLD Pharm [bldpharm.com]
- 9. 7-(4-Chlorobutoxy)3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 10. benchchem.com [benchchem.com]
- 11. 120004-79-7 | this compound | Aripiprazole Related | Ambeed.com [ambeed.com]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key chemical intermediate primarily utilized in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2] Its molecular structure, featuring a dihydroquinolinone core functionalized with a 4-chlorobutoxy side chain, makes it a crucial building block in the manufacturing of this important pharmaceutical agent. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its role as a precursor in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Identification and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Chlorobutoxy Dihydroquinolinone, 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone, 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril | [4] |
| CAS Number | 120004-79-7 | [5] |
| Molecular Formula | C₁₃H₁₆ClNO₂ | [4] |
| Molecular Weight | 253.72 g/mol | [4] |
| Appearance | Light Beige Solid | |
| Stability | Hygroscopic |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 110-111 °C | [6] |
| Boiling Point | 463.4 ± 45.0 °C (Predicted) | [6] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature and patent documentation.
Synthesis of this compound
This synthesis involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane.[7]
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1-bromo-4-chlorobutane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).
-
To the stirred suspension, add 1-bromo-4-chlorobutane (1.2 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
References
- 1. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 3. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 4. 7-(4-Chlorobutoxy)3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 5. store.usp.org [store.usp.org]
- 6. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis
Abstract
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate primarily utilized in the synthesis of Aripiprazole, an atypical antipsychotic medication. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the manufacturing of Aripiprazole. Detailed experimental protocols and structured data tables are presented to support researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as Chlorobutoxy Dihydroquinolinone, is a solid, typically appearing as a light beige or white to off-white substance.[1][2] It is characterized by the chemical formula C13H16ClNO2 and a molecular weight of 253.72 g/mol .[1][3] The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 120004-79-7 | [1][3][5][6][7] |
| Molecular Formula | C13H16ClNO2 | [1][3][5] |
| Molecular Weight | 253.72 g/mol | [1][3][4] |
| Appearance | Light Beige Solid | [1] |
| Melting Point | 100-102 °C | [4][8] |
| Boiling Point | 448.9 ± 45.0 °C (Predicted) | [4][8] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [4][8] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4][8] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [1][4] |
Synthesis of this compound
The primary synthetic route to this compound involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. A common method utilizes 1-bromo-4-chlorobutane in the presence of a base.
Experimental Protocol: Synthesis from 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
This protocol is based on a method described in a Chinese patent.[9]
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 kg)
-
1-bromo-4-chlorobutane (3.15 kg)
-
N,N-dimethyl-formamide (DMF) (3.0 L)
-
Water (500 ml)
-
Lithium hydroxide (270 g)
Procedure:
-
Combine 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 1-bromo-4-chlorobutane, DMF, water, and lithium hydroxide in a 30L three-necked flask.
-
Raise the temperature of the reaction mixture to 40-50°C.
-
Seal the reaction vessel and maintain the temperature for 3 hours.
-
After the reaction is complete, add water to induce crystallization.
-
Filter the mixture with suction and wash the filter cake twice with water.
-
Dry the resulting solid under reduced pressure to yield this compound.
Expected Yield: Approximately 1.48 kg (95.0% yield) with a purity greater than 98.5%.[9]
Role in Aripiprazole Synthesis
This compound is a key building block in the convergent synthesis of Aripiprazole.[5][10] It provides the quinolinone core structure with a reactive butoxy linker, which is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[10] The use of a crystalline form of this intermediate is reported to facilitate the production of high-quality Aripiprazole with high yields.[10]
Aripiprazole Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Aripiprazole, highlighting the central role of this compound.
Caption: Synthetic pathway of Aripiprazole.
Biological Activity and Significance
Currently, there is no significant body of research detailing the specific biological activities or mechanisms of action of this compound itself. Its primary significance lies in its role as a direct precursor to Aripiprazole.[4][11] Aripiprazole is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[5] The purity of this compound is critical as it can influence the quality and yield of the final Aripiprazole active pharmaceutical ingredient (API).[10]
Safety and Handling
A safety data sheet for this compound indicates that it should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[6] Standard first-aid measures for chemical exposure should be followed.[6]
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |
Conclusion
This compound is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of Aripiprazole. While it does not have documented biological activity of its own, its chemical properties and the efficiency of its synthesis are paramount to the successful and high-quality production of this important antipsychotic drug. This guide provides essential technical information for researchers and professionals involved in the development and manufacturing of Aripiprazole.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. molkem.com [molkem.com]
- 3. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. store.usp.org [store.usp.org]
- 9. youtube.com [youtube.com]
- 10. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 11. nbinno.com [nbinno.com]
- 12. 120004-79-7 | this compound | Aripiprazole Related | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes and Protocols for the Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization and quality control of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a vital tool for structural elucidation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 120004-79-7 | [3] |
| Molecular Formula | C13H16ClNO2 | [3] |
| Molecular Weight | 253.72 g/mol | [3] |
| Appearance | White to Light Beige Solid | [4] |
| Melting Point | 100-102 °C | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
| Purity | Typically ≥98% | [1] |
Analytical Methods
A multi-faceted approach employing various analytical techniques is recommended for the complete analysis of this compound. The following sections detail the protocols for the recommended methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary method for assessing the purity of this compound and for the quantitative determination of related impurities. The following method is adapted from validated HPLC methods for Aripiprazole and its intermediates.
Experimental Protocol: HPLC
| Parameter | Recommended Conditions |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Data Presentation: HPLC Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be established for the HPLC method.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Report in µg/mL |
| Limit of Quantitation (LOQ) | Report in µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful tool for the confirmation of the molecular weight of this compound and for the identification of unknown impurities.
Experimental Protocol: LC-MS
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| MS System | Agilent 6410 Triple Quadrupole or equivalent |
| Column | Zorbax SB-C18 (50 mm x 4.6 mm, 3.5 µm particle size) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 135 V |
Data Presentation: Expected Mass Spectrometric Data
| Ion | Expected m/z |
| [M+H]⁺ | 254.09 |
| [M+Na]⁺ | 276.07 |
Logical Flow for LC-MS Analysis
References
Application Notes and Protocols for the Crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic agent Aripiprazole, requires a high degree of purity to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a critical purification step to achieve the desired purity, typically aiming for at least 98% and preferably greater than 99%.[1] This document provides detailed application notes and protocols for the crystallization of this intermediate, based on established methods.
The choice of solvent and the control of process parameters such as temperature are crucial for obtaining high-purity crystalline this compound. The following sections detail the methodologies and present data to guide researchers in developing a robust and reproducible crystallization process.
Data Presentation
The selection of an appropriate solvent system is fundamental to a successful crystallization process. The following table summarizes the outcomes of crystallizing crude this compound from various organic solvents.
Table 1: Efficacy of Various Solvents for the Crystallization of this compound [1]
| Solvent | Initial Purity of Crude Product (%) | Purity of Crystalline Product (%) |
| Methanol | 95.7 | 99.1 |
| Ethanol | 95.7 | 99.3 |
| 1-Propanol | 95.7 | 99.2 |
| 2-Propanol | 95.7 | 98.7 |
| 1-Butanol | 95.7 | 99.0 |
| Acetone | 95.7 | 98.5 |
| Ethyl Acetate | 95.7 | 98.6 |
| Acetonitrile | 95.7 | 98.8 |
Data sourced from patent WO2007072476A2. The initial purity of the crude product was consistent across all experiments.
Experimental Protocols
The following protocols describe the general procedure for the purification of this compound via crystallization. The primary method involves cooling crystallization from a single solvent system.
Protocol 1: Cooling Crystallization from an Organic Solvent
This protocol is based on the method described for purifying crude this compound to a purity of ≥98%.[1]
Materials and Equipment:
-
Crude this compound
-
Selected organic solvent (e.g., Ethanol, Methanol, 1-Propanol)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Suspension: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, suspend 1 gram of crude this compound in 20 mL of the chosen solvent (e.g., ethanol).[1]
-
Dissolution: Heat the suspension to an elevated temperature, preferably to the reflux temperature of the solvent, while stirring. Continue heating and stirring until all the solid material has dissolved.[1]
-
Cooling and Crystallization: Allow the resulting solution to cool gradually to ambient temperature. Further cooling in an ice bath can be employed to maximize crystal yield.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystallization process.
Caption: General workflow for the purification of this compound.
Solvent Selection Logic
The choice of solvent significantly impacts the final purity of the crystalline product. The diagram below represents the logical relationship between solvent selection and the desired outcome.
Caption: Impact of solvent choice on the final product purity.
References
Application Notes and Protocols for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, purification, and characterization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1][2] Additionally, protocols for the subsequent synthesis of Aripiprazole are outlined, along with a summary of the physicochemical properties of the intermediate and the signaling pathway of the final active pharmaceutical ingredient.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for this compound is presented in Table 1. This data is crucial for quality control and for ensuring the suitability of the intermediate for use in further synthetic steps.[2][3]
Table 1: Physicochemical and Characterization Data of this compound
| Property | Value | Reference |
| Molecular Formula | C13H16ClNO2 | [2] |
| Molecular Weight | 253.72 g/mol | [2][4] |
| CAS Number | 120004-79-7 | [2] |
| Appearance | White to Light Beige Solid | [2][5] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 448.9±45.0 °C (Predicted) | [2] |
| Purity | ≥98% | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [2][5] |
| Powder X-Ray Diffraction (PXRD) Characteristic Peaks (2Θ) | 8.04, 8.61, 15.24, 17.78, 19.44, 22.14, 23.27, 25.33, 25.91, 27.18 (±0.2) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1-Bromo-4-chlorobutane
-
N,N-dimethyl-formamide (DMF)
-
Water
-
Lithium hydroxide
-
Three-necked round bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
To a 30 L three-necked flask, add 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 mL of water, and 270 g of lithium hydroxide.
-
Raise the temperature of the reaction mixture to 40-50 °C.
-
Seal the flask and maintain the reaction at this temperature for 3 hours with stirring.
-
After the reaction is complete, add water to induce crystallization.
-
Filter the mixture with suction and wash the filter cake twice with water.
-
Dry the filter cake under reduced pressure to obtain the final product, this compound.
-
The expected yield is approximately 95.0% with a purity of greater than 98.5%.
Protocol 2: Purification of this compound by Crystallization
This protocol details the purification of the synthesized intermediate to achieve high purity suitable for pharmaceutical manufacturing.[3]
Materials:
-
Crude 7-(4-Chlorobutoxy)-3,4-dihydro-(1H)-quinolinone
-
Selected solvent for crystallization (e.g., ethanol)
-
Three-necked round bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend 1 gram of crude 7-(4-Chlorobutoxy)-3,4-dihydro-(1H)-quinolinone in 20 mL of a suitable solvent (e.g., ethanol) in a 100 mL three-necked round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.[3]
-
Heat the suspension to reflux to dissolve the solid.
-
Once dissolved, allow the solution to cool gradually to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. The expected purity is at least 98%, with the potential to reach over 99%.[3]
Protocol 3: Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, a related intermediate, which can be adapted for this compound.[6]
HPLC Parameters:
-
Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm[6]
-
Flow rate: 1.5 mL/minute[6]
-
Detector: UV at 220 nm[6]
-
Buffer preparation: A homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water.[6]
-
Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5).[6]
Procedure:
-
Prepare the mobile phase and buffer as described above.
-
Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system.
-
Run the analysis and integrate the peaks to determine the purity of the compound.
Protocol 4: Application in the Synthesis of Aripiprazole
This protocol describes the use of this compound in the synthesis of Aripiprazole.[3]
Materials:
-
7-(4-Chlorobutoxy)-3,4-dihydro-(1H)-quinolinone (7-CBQ)
-
1-(2,3-Dichlorophenyl)piperazine monohydrochloride
-
Potassium carbonate
-
Water
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Prepare a mixture of 7-CBQ, 1.1 mole equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride, and 1.1 mole equivalents of potassium carbonate in water (10 volumes with respect to 7-CBQ).[3]
-
Heat the mixture with stirring at 90-95 °C for 4 hours.[3]
-
Cool the reaction mixture to approximately 40 °C.[3]
-
Collect the resulting crystals by filtration to obtain Aripiprazole.[3]
Diagrams
Synthesis Workflow for Aripiprazole
The following diagram illustrates the synthetic pathway from the starting material to the final product, Aripiprazole, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway for Aripiprazole production.
Aripiprazole's Proposed Mechanism of Action
While this compound is a synthetic intermediate, its ultimate biological relevance lies in the pharmacological action of Aripiprazole. The following diagram illustrates the proposed signaling pathway modulation by Aripiprazole at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.
Caption: Aripiprazole's modulation of key neurotransmitter receptors.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This compound is a critical intermediate in the manufacturing of the atypical antipsychotic drug, Aripiprazole.[1][2][3][4] The synthesis is primarily achieved via a Williamson ether synthesis, reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable 4-chlorobutylating agent, such as 1-bromo-4-chlorobutane. The protocols outlined below are based on established literature procedures, offering high yield and purity.[5]
Introduction
This compound, with CAS Number 120004-79-7, is a key building block in the synthesis of Aripiprazole.[1][6] The efficiency of its synthesis and the purity of the final product are crucial for the quality and yield of the final active pharmaceutical ingredient (API).[1][3] The presented protocols detail the necessary reagents, conditions, and purification methods for the successful laboratory-scale synthesis of this intermediate.
Chemical Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is alkylated.
Caption: General reaction scheme for the synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 120004-79-7 |
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol [4] |
| Appearance | White to Light Beige Solid[4][6] |
| Melting Point | 100-102 °C[4] |
| Purity | ≥98%[1][3] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere[4][6] |
Table 2: Starting Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 22246-18-0 | C9H9NO2 | 163.17 |
| 1-Bromo-4-chlorobutane | 6940-78-9 | C4H8BrCl | 171.46 |
| Lithium Hydroxide | 1310-65-2 | LiOH | 23.95 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 |
| Potassium Carbonate | 584-08-7 | K2CO3 | 138.21 |
| Tetrabutylammonium bromide | 1643-19-2 | C16H36BrN | 322.37 |
Experimental Protocols
Two detailed protocols are provided below, offering flexibility in the choice of base and solvent system.
Protocol 1: Synthesis using Lithium Hydroxide in DMF/Water
This large-scale laboratory protocol is adapted from patent literature and is reported to have a high yield and purity.[5]
Materials:
-
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: 1.0 kg
-
1-Bromo-4-chlorobutane: 3.15 kg
-
N,N-Dimethylformamide (DMF): 3.0 L
-
Water: 500 mL
-
Lithium Hydroxide (LiOH): 270 g
Equipment:
-
30 L three-necked flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and vacuum flask
Procedure:
-
Charge the 30 L three-necked flask with 1.0 kg of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 mL of water, and 270 g of lithium hydroxide.[5]
-
Stir the mixture and raise the temperature to 40-50 °C.[5]
-
Seal the reaction vessel and maintain the temperature for 3 hours.[5]
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and add water to induce crystallization.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake twice with water.
-
Dry the product under reduced pressure to obtain this compound.
Expected Results:
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol utilizes a phase-transfer catalyst, which can be advantageous in certain laboratory setups.
Materials:
-
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1-Bromo-4-chlorobutane
-
Potassium Carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1-bromo-4-chlorobutane, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide to water.
-
Heat the mixture to 90 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from solvents like ethanol to achieve high purity.[1]
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. Commercial suppliers of this compound typically provide a Certificate of Analysis with the following data:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Experimental Workflow and Logic Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the target compound.
References
- 1. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 5. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole. The purity of this intermediate is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound using various techniques, including recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).
Purification Strategies Overview
The selection of a suitable purification strategy depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Purification by Recrystallization
Recrystallization is a widely used and cost-effective method for purifying crude this compound. The choice of solvent is crucial for achieving high purity and yield.
Data Presentation: Recrystallization Solvents and Achieved Purity
The following table summarizes the effectiveness of various solvents for the crystallization of this compound, with purity determined by HPLC.
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Ethanol | 98.5 | >99.0 | High | [1] |
| 2-Propanol | 98.5 | >99.0 | High | [1] |
| Acetone | 98.5 | >99.0 | Moderate | [1] |
| Ethyl Acetate | 98.5 | >99.0 | Moderate | [1] |
| Toluene | 98.5 | >99.0 | Moderate | [1] |
| Acetonitrile | 98.5 | >99.0 | Moderate | [1] |
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Crystallization dish or beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude this compound in a suitable solvent (e.g., ethanol). Use a minimal amount of solvent to achieve complete dissolution at an elevated temperature.
-
Heating: Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to induce crystallization. For enhanced crystal formation, the solution can be further cooled in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Purification by Silica Gel Column Chromatography
For the removal of impurities with different polarities, silica gel column chromatography is an effective technique. While a specific protocol for the chloro-analog is not widely published, the following protocol is adapted from the purification of the structurally similar bromo-analog, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent: Dichloromethane (DCM) or a mixture of Hexane and Ethyl Acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can be employed for better separation.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification by Preparative HPLC
Preparative HPLC is a high-resolution technique suitable for achieving very high purity, especially for the removal of closely related impurities. The following is a representative protocol based on methods used for Aripiprazole and its intermediates.
Experimental Protocol: Preparative HPLC
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade water
-
Buffer (e.g., Ammonium acetate or phosphate buffer)
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile or Methanol). A common mobile phase for related compounds is a gradient of acetonitrile in water with a buffer.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent at a known concentration.
-
Method Development (Analytical Scale): Initially, develop and optimize the separation on an analytical HPLC column to determine the appropriate gradient and other chromatographic parameters.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent by evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic approach employing recrystallization, column chromatography, and preparative HPLC. The choice of method will be dictated by the specific requirements of the research or drug development process. The protocols provided herein serve as a comprehensive guide for scientists and professionals working with this important Aripiprazole intermediate.
References
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one reaction with 1-(2,3-dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] Its pharmacological profile is distinguished by a unique mechanism of action, exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonism at serotonin 5-HT2A receptors.[2] This document provides detailed application notes and protocols for the synthesis of Aripiprazole, focusing on the nucleophilic substitution reaction between 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. This reaction is a critical step in the most prevalent and industrially scalable manufacturing processes for Aripiprazole.[1]
The synthesis of Aripiprazole and its intermediates is a key area of research in medicinal chemistry and drug development. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone serves as a crucial intermediate in this process, with its purity and quality directly impacting the final drug product's efficacy and safety.[3][4] Similarly, 1-(2,3-dichlorophenyl)piperazine is a vital precursor, contributing the dichlorophenylpiperazine moiety essential for the pharmacological activity of Aripiprazole.[5]
Reaction Scheme and Workflow
The core of the Aripiprazole synthesis involves the formation of an ether linkage between the quinolinone and piperazine moieties. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of 1-(2,3-dichlorophenyl)piperazine displaces the chloride from this compound.
Caption: General reaction scheme for the synthesis of Aripiprazole.
The overall experimental workflow for the synthesis and purification of Aripiprazole is outlined below.
Caption: Experimental workflow for Aripiprazole synthesis and purification.
Experimental Protocols
Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
A common precursor to the title reactant is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is alkylated to introduce the chlorobutoxy side chain.
Protocol 1: Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
Reactants: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane.
-
Base: Sodium hydroxide.
-
Solvent: Dimethylacetamide.
-
Procedure:
-
To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in dimethylacetamide, add 1-bromo-4-chlorobutane.
-
Add sodium hydroxide to the reaction mixture in portions over a period of 4 hours at a temperature of 36-40°C.[6]
-
After the reaction is complete, cool the mixture to ambient temperature and add demineralized water.[6]
-
Extract the product with ethyl acetate.[6]
-
Wash the organic layer with a 5% brine solution and dry over sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain a residue.[6]
-
Treat the residue with cyclohexane to precipitate 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril.[6]
-
-
Yield: Approximately 80%.[6]
-
Purity: Dimer impurity less than 0.5%.[6]
Synthesis of 1-(2,3-Dichlorophenyl)piperazine
This intermediate can be synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.
Protocol 2: Cyclization of 2,3-dichloroaniline
-
Reactants: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride.
-
Catalyst/Solvent: The reaction can be carried out neat or in a high-boiling solvent like xylene.
-
Procedure:
-
A mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is heated.[7] The charging temperature of the raw materials is between 90°C and 120°C, and the reaction temperature is between 120°C and 220°C.[7]
-
After the reaction is complete, the reaction solution is treated with a workup solvent to obtain the crude product.[7]
-
The crude product is then purified by treatment with a refining solvent to obtain the final product with the desired purity.[7]
-
-
Yield: High yields are reported for this cyclization reaction.
Synthesis of Aripiprazole
The final step involves the coupling of the two key intermediates.
Protocol 3: Nucleophilic Substitution
-
Reactants: 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine monohydrochloride.
-
Base: Potassium carbonate.
-
Solvent: Water.
-
Procedure:
-
Dissolve potassium carbonate (36.0 g) in water (600 ml).[8]
-
Add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g) to the solution.[8]
-
Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.[8]
-
Cool the reaction mixture to about 40°C.[8]
-
Collect the deposited crystals by filtration and wash them with 240 ml of water.[8]
-
Dissolve the crystals in 900 ml of ethyl acetate and remove an azeotropic mixture of water/ethyl acetate (about 300 ml) by distillation under reflux.[8]
-
Cool the remaining solution to 0 to 5°C to allow for crystallization.[8]
-
Collect the crystals by filtration, wash with 120 ml of ethyl acetate, and dry under reduced pressure at 50 to 60°C for 3 hours.[8]
-
-
Yield: 92.8%.[8]
-
Purity: 99%.[8]
Quantitative Data
| Parameter | Protocol 1 (Intermediate Synthesis) | Protocol 3 (Aripiprazole Synthesis) |
| Starting Material 1 | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) |
| Starting Material 2 | 1-bromo-4-chlorobutane | 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g) |
| Base | Sodium hydroxide (33.1 g) | Potassium carbonate (36.0 g) |
| Solvent | Dimethylacetamide (500 ml) | Water (600 ml) |
| Reaction Temperature | 36-40°C | 90-95°C |
| Reaction Time | 4 hours | 4 hours |
| Yield | 80.0% | 92.8%[8] |
| Purity | Dimer impurity < 0.5% | 99%[8] |
Mechanism of Action and Signaling Pathway
Aripiprazole's therapeutic effects are attributed to its complex pharmacology, primarily its "dopamine system stabilizer" activity.[9] It acts as a partial agonist at dopamine D2 receptors, meaning it can reduce dopaminergic activity in areas of high dopamine concentration (like the mesolimbic pathway, alleviating positive symptoms of schizophrenia) and increase it in areas of low concentration (like the mesocortical pathway, potentially improving negative and cognitive symptoms).[9] Furthermore, its partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors contribute to its efficacy and favorable side-effect profile.[5]
Downstream of receptor binding, aripiprazole has been shown to modulate intracellular signaling cascades, including the Akt/GSK-3β pathway, which is implicated in the pathophysiology of schizophrenia.[10]
Caption: Aripiprazole's mechanism of action and signaling pathway.
References
- 1. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key chemical intermediate primarily utilized in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2][3] Aripiprazole is used in the treatment of schizophrenia, bipolar disorder, and as an adjunct therapy for major depressive disorder.[2][3] The high purity and consistent quality of this compound are crucial for the efficient and safe production of the final active pharmaceutical ingredient (API).[2] Beyond its primary role as a synthetic precursor, this compound also serves in quality control processes to identify and trace potential impurities during the manufacturing of Aripiprazole.[4] This document provides detailed application notes and experimental protocols for the synthesis and use of this intermediate in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120004-79-7 | [4] |
| Molecular Formula | C13H16ClNO2 | [4] |
| Molecular Weight | 253.72 g/mol | [4] |
| Appearance | White to Light Beige Solid | [5] |
| Melting Point | 100-102 °C | [6] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [5] |
Application in Medicinal Chemistry: Synthesis of Aripiprazole
The principal application of this compound is as a crucial building block in the convergent synthesis of Aripiprazole.[2][7] The synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1-bromo-4-chlorobutane or 1,4-dibromobutane[8]
-
Potassium carbonate (K2CO3)
-
Sodium hydroxide (NaOH)
-
2-Propanol
-
Water
-
Toluene
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.[8]
-
Alternatively, a crude product can be obtained with a yield of 91.3% and a purity of 98.5% (by HPLC) by reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane, followed by treatment with 47% aqueous sodium hydroxide in 2-propanol and allowing the mixture to stand at 10-15 °C for 6 hours.[6]
-
The crude product is collected by filtration, washed with a cold mixture of water and 2-propanol (1:3) and then with water, and dried under reduced pressure.[6]
Purification:
-
The crude product can be further purified by crystallization from various solvents or solvent mixtures to achieve a purity of ≥99%.[6]
Quantitative Data for Synthesis of this compound
| Precursor | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-dibromobutane, K2CO3 | Water | 3 hours | Reflux | Not specified | Not specified | [8] |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1-bromo-4-chlorobutane, NaOH | 2-Propanol/Water | 6 hours (crystallization) | 10-15°C (crystallization) | 91.3% (crude) | 98.5% (crude, by HPLC) | [6] |
Protocol 2: Synthesis of Aripiprazole
This protocol outlines the reaction of this compound with 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
This compound (7-CBQ)
-
1-(2,3-dichlorophenyl)piperazine monohydrochloride
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Toluene
-
Water
Procedure:
-
A mixture of this compound, 1.1 mole equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride, and 1.1 mole equivalents of potassium carbonate in 10 volumes of water is heated with stirring at 90-95 °C for 4 hours.[6]
-
In an alternative biphasic system, a toluene solution of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone is reacted with 1-(2,3-dichlorophenyl)piperazine monohydrochloride, potassium carbonate, and tetra-butylammonium bromide in water under reflux for 21 hours.[9]
-
After the reaction, the mixture is cooled, and the crude Aripiprazole is collected by filtration.[6]
Purification:
-
The crude Aripiprazole can be purified by recrystallization from a suitable solvent.
Quantitative Data for Synthesis of Aripiprazole
| Precursors | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| This compound, 1-(2,3-dichlorophenyl)piperazine HCl | K2CO3 | Water | 4 hours | 90-95°C | High | High | [6] |
| This compound, 1-(2,3-dichlorophenyl)piperazine HCl | K2CO3, Tetrabutylammonium bromide | Toluene/Water | 21 hours | Reflux | Not specified | Not specified | [9] |
Synthetic Workflow and Signaling Pathway Diagrams
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 9. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Aripiprazole from 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors, distinguishes it from other antipsychotics.[1][2] This document provides detailed application notes and protocols for the synthesis of Aripiprazole, focusing on the key step of reacting 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine. This intermediate is crucial for the efficient and high-quality production of the final active pharmaceutical ingredient (API).[3][4]
Synthesis Overview
The synthesis of Aripiprazole from this compound is a nucleophilic substitution reaction. This process involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the 7-(4-chlorobutoxy) side chain of the dihydroquinolinone derivative.[5][6] While the bromo- derivative, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is also commonly used, the chloro- derivative serves as a viable and critical intermediate.[3][5][7]
Key Intermediates
| Intermediate Name | CAS Number | Role in Synthesis |
| This compound | 120004-79-7 | Key intermediate providing the quinolinone core and the butoxy linker.[8][9][10] |
| 1-(2,3-Dichlorophenyl)piperazine | 119532-26-2 | Provides the crucial pharmacophore for receptor binding.[5][11] |
| Aripiprazole | 129722-12-9 | Final active pharmaceutical ingredient.[1][12] |
Experimental Protocols
Protocol 1: Synthesis of Aripiprazole
This protocol details the reaction of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone with 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
1-(2,3-Dichlorophenyl)piperazine monohydrochloride
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Tetra-butylammonium bromide (optional, as a phase transfer catalyst)[4]
Procedure: [4]
-
To a reaction vessel, add 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine monohydrochloride (1.1 mole equivalents), and potassium carbonate (1.1 mole equivalents).
-
Add toluene (approximately 15 volumes with respect to the quinolinone) and water (approximately 6 volumes with respect to the quinolinone).
-
Optionally, add a phase transfer catalyst such as tetra-butylammonium bromide.
-
Heat the mixture to reflux and maintain for approximately 13 hours, with stirring.
-
After the reaction is complete, cool the mixture to about 40°C.
-
The resulting crystals of Aripiprazole are collected by filtration.
Purification: [13]
-
The crude Aripiprazole can be dissolved in a suitable solvent such as ethyl acetate.
-
An azeotropic distillation can be performed to remove water.
-
Cool the solution to 0-5°C to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethyl acetate, and dry under reduced pressure.
Protocol 2: Alternative Synthesis using the Bromo- aAnd Chloro- Mixture
This protocol describes a method for preparing aripiprazole starting from a mixture of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)quinolinone.[2]
Materials:
-
Mixture of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)quinolinone
-
1-(2,3-Dichlorophenyl)piperazine or its hydrochloride salt
-
1-Pentanol
-
Isopropanol
-
Ethanol
-
Water
Procedure: [2]
-
React the mixture of halo-butoxy quinolinones with 1-(2,3-dichlorophenyl)piperazine or its salt in a suitable solvent.
-
Upon completion of the reaction, the crystalline aripiprazole is filtered.
-
Wash the product with 1-pentanol and then with isopropanol.
-
Dry the product under reduced pressure at 80-90°C.
Recrystallization: [2]
-
Dissolve the crude product in a mixture of ethanol and water by refluxing.
-
Add more water to the solution and allow it to cool to room temperature to induce crystallization.
-
Filter the crystalline compound and wash with an ethanol:water mixture.
-
Dry the final product under reduced pressure at 80-90°C.
Quantitative Data
| Parameter | Protocol 1 (using Chloro- derivative) | Protocol 2 (using Bromo/Chloro- mixture) | Protocol 3 (using Bromo- derivative) |
| Yield | Not explicitly stated | 88%[2] | 85-90%[6][14][15] |
| Purity | High quality and yield[4] | 99% (HPLC)[2] | >99.3% (HPLC)[6][14][15] |
| Reactants | 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine HCl[4] | Mixture of 7-(4-chloro/bromo-butoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine[2] | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine[6][14] |
| Base | Potassium Carbonate[4] | Not explicitly stated | Sodium Carbonate[6][14] |
| Solvent | Toluene/Water[4] | 1-Pentanol/Isopropanol[2] | Ethanol[6][14] |
| Time | 13 hours[4] | Not explicitly stated | 6-12 hours[6][14][15] |
Visualizations
Aripiprazole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Aripiprazole from its key intermediates.
Caption: General workflow for Aripiprazole synthesis.
Aripiprazole Signaling Pathways
Aripiprazole's therapeutic effects are mediated through its complex interactions with dopamine and serotonin receptors. The following diagrams illustrate the signaling pathways modulated by Aripiprazole.
Dopamine D2 Receptor (Partial Agonism)
Aripiprazole acts as a partial agonist at the D2 receptor, which is coupled to Gi/o proteins. This leads to a modulation of adenylyl cyclase activity and downstream signaling cascades.[5][6]
Caption: Aripiprazole's partial agonism at the D2 receptor.
Serotonin 5-HT1A Receptor (Partial Agonism)
Similar to its action on D2 receptors, Aripiprazole is a partial agonist at 5-HT1A receptors, which are also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1][7][16]
Caption: Aripiprazole's partial agonism at the 5-HT1A receptor.
Serotonin 5-HT2A Receptor (Antagonism)
Aripiprazole acts as an antagonist at 5-HT2A receptors, which are coupled to Gq/11 proteins. This action blocks the activation of phospholipase C and the subsequent downstream signaling.[14]
Caption: Aripiprazole's antagonism at the 5-HT2A receptor.
References
- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2][3] It can also be present as a process-related impurity in the final active pharmaceutical ingredient (API).[4][5][6][7] Therefore, a reliable and robust analytical method for the quantification of this compound is crucial for quality control during the manufacturing process of Aripiprazole.[5] This application note provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound[5][8] |
| Synonyms | Chlorobutoxy Dihydroquinolinone, 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril[5][8] |
| CAS Number | 120004-79-7[5][8] |
| Molecular Formula | C13H16ClNO2[5][8] |
| Molecular Weight | 253.72 g/mol [5][8] |
| Appearance | Light Beige Solid[8] |
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[9]
-
Column: A reverse-phase C18 column is a suitable starting point for method development.[9]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. Water should be of high purity (e.g., Milli-Q).[9]
-
Reference Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, hold for 10 min |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. The goal is to extract the analyte and remove any interfering substances.
-
For Bulk Drug Substance: Accurately weigh a portion of the powder, dissolve it in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add a suitable solvent and sonicate to dissolve the active ingredient. Dilute to volume and filter through a 0.45 µm syringe filter.[9]
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines.[9] Key validation parameters include:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix. The percent recovery should be within 98-102%.[9]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The RSD should be < 2%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.999[9] |
| Accuracy (% Recovery) | 98% - 102%[9] |
| Precision (RSD%) | < 2%[9] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[9] |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]
- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 4. akjournals.com [akjournals.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This compound is a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Accurate structural elucidation and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril
-
CAS Number: 120004-79-7[3]
-
Molecular Formula: C₁₃H₁₆ClNO₂[2]
-
Molecular Weight: 253.72 g/mol [2]
-
Appearance: White to light beige solid[2]
-
Melting Point: 100-102 °C[2]
Application of NMR Spectroscopy
NMR spectroscopy is an essential analytical technique for the structural confirmation and purity evaluation of this compound.
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. This is crucial for confirming the presence of the dihydroquinolinone core, the chlorobutoxy side chain, and their correct connectivity.
-
¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms in the molecule, offering complementary structural information to ¹H NMR. It is particularly useful for confirming the carbon skeleton of the molecule.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this specific compound, the following ¹H and ¹³C NMR data are predicted based on computational models and comparison with structurally similar compounds. These values provide a reliable reference for experimental verification.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | NH |
| 7.05 | d, J=8.5 Hz | 1H | Ar-H 5 |
| 6.50 | dd, J=8.5, 2.5 Hz | 1H | Ar-H 6 |
| 6.40 | d, J=2.5 Hz | 1H | Ar-H 8 |
| 4.00 | t, J=6.0 Hz | 2H | O-CH₂ - |
| 3.65 | t, J=6.5 Hz | 2H | -CH₂ -Cl |
| 2.90 | t, J=7.5 Hz | 2H | -CH₂ -C=O |
| 2.60 | t, J=7.5 Hz | 2H | Ar-CH₂ - |
| 2.00 - 1.90 | m | 4H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C =O |
| 159.0 | C 7-O |
| 139.0 | C 8a |
| 129.5 | C 5 |
| 115.0 | C 4a |
| 108.0 | C 6 |
| 101.0 | C 8 |
| 67.5 | O-C H₂- |
| 45.0 | -C H₂-Cl |
| 31.0 | C 4 |
| 29.0 | -CH₂-C H₂-CH₂- |
| 27.0 | -C H₂-CH₂-Cl |
| 25.0 | C 3 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's slight solubility in chloroform.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate all signals and determine the multiplicity of each peak.
¹³C NMR Spectroscopy Protocol
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C NMR experiment.
-
Parameters:
-
Pulse Program: A standard 90° pulse sequence with proton decoupling.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (CDCl₃: δ = 77.16 ppm) or TMS (δ = 0.00 ppm).
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for NMR spectroscopic analysis.
References
Application Notes and Protocols for the Synthesis of Aripiprazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates of Aripiprazole, an atypical antipsychotic medication. The methodologies are based on established and optimized procedures reported in the scientific literature, offering a guide for laboratory-scale synthesis. All quantitative data is summarized for easy comparison, and experimental workflows are visualized.
Core Synthesis Strategy
The most common and industrially scalable synthesis of Aripiprazole involves a convergent approach. This strategy hinges on the nucleophilic substitution between two key intermediates: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. This reaction joins the quinolinone core to the piperazine moiety via a flexible butoxy linker.[1][2]
Synthesis of Intermediate 1: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
This intermediate is prepared through the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.[1][3] This key step introduces the butoxy linker required for the subsequent coupling reaction.
Experimental Protocol
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and 1 molar equivalent of potassium carbonate is prepared in N,N-dimethylformamide (DMF).[3][4] The reaction mixture is heated to 40-45 °C and maintained at this temperature for 4-5 hours.[1][3][4] After completion, the mixture is diluted with water and the organic phase is extracted with ethyl acetate.[3] The organic layer is then washed, dried, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][3]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | [1][3] |
| Base | Potassium Carbonate (K₂CO₃) | [1][3] |
| Solvent | N,N-dimethylformamide (DMF) | [1][4] |
| Temperature | 40-45 °C | [1][4] |
| Reaction Time | 4-5 hours | [1] |
| Yield | 80.95% | [4] |
| Purity (HPLC) | 86.09% | [4] |
| Melting Point | 110.5-111.0 °C | [5] |
Synthesis of Intermediate 2: 1-(2,3-dichlorophenyl)piperazine hydrochloride
This key intermediate is synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1][6]
Experimental Protocol
2,3-dichloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride.[6] The charging of reactants is carried out at a temperature of 90-120 °C, and the subsequent cyclization reaction is conducted at a temperature between 120-220 °C.[6][7] Following the reaction, the mixture is treated with a suitable after-treatment solvent, such as n-butanol, to obtain the crude product.[6][7] The crude product is then refined using a solvent like methanol to yield the final product with high purity.[6][7] In some procedures, p-toluenesulfonic acid and tetrabutylammonium bromide are used as catalysts in xylene, with the reaction mixture heated to 130-135 °C for 48 hours.[8]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | [1][6] |
| Catalyst/Solvent | None (initially), n-butanol, methanol/water or p-TsOH, TBAB, Xylene | [1][6][8] |
| Temperature | 120-220 °C or 130-135 °C | [6][8] |
| Reaction Time | 4-34 hours or 48 hours | [7][8] |
| Yield | 59.5% - 88% | [6][8] |
| Purity (HPLC) | >99.5% | [6] |
Final Step: Synthesis of Aripiprazole
Aripiprazole is synthesized by the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.[1][2]
Experimental Protocol
A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride is prepared in technical ethanol.[9] Anhydrous sodium carbonate is added to the mixture, which is then refluxed for 12 hours.[9] The resulting solid is filtered, taken up in fresh ethanol, and refluxed again for a short period. The insoluble inorganic residue is filtered off, and the combined filtrates are refluxed and then allowed to crystallize at room temperature for 12 hours. The crystalline aripiprazole is then filtered and dried.[9]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine HCl | [1][9] |
| Base | Sodium Carbonate (Na₂CO₃) | [9] |
| Solvent | Ethanol | [9] |
| Temperature | Reflux | [9] |
| Reaction Time | 12 hours | [9] |
| Yield | 85% | [9] |
| Purity (HPLC) | 99.32% | [9] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may need to be optimized for specific laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a key chemical intermediate primarily used in the synthesis of antipsychotic medications, most notably Aripiprazole and Brexpiprazole.[1][2] Its specific molecular structure, featuring a quinolinone core with a 4-chlorobutoxy substituent, allows for its use in building more complex pharmaceutical molecules.[2]
Q2: What are the common impurities associated with this compound?
A2: Common impurities can originate from the synthesis process or degradation. These may include:
-
Starting materials: Unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
By-products: 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (a dimer impurity) and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one if 1,4-dibromobutane is used in the synthesis.[3]
-
Degradation products: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, which can be formed through hydrolysis of the chlorobutoxy group.
Q3: What analytical techniques are most suitable for the impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying impurities. For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Troubleshooting Guides
HPLC Analysis
Q4: I am observing significant peak tailing for the main compound. What could be the cause and how can I resolve it?
A4: Peak tailing with quinolinone compounds is often due to interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based HPLC column.
-
Solution 1: Mobile Phase Modification:
-
Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.
-
Add a competing base: Introducing a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active sites on the stationary phase.
-
-
Solution 2: Column Selection:
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Employ a column specifically designed for basic compounds.
-
-
Solution 3: Optimize Method Parameters:
-
Lower sample concentration: High concentrations can lead to column overload and peak tailing.
-
Q5: My retention times are shifting between injections. What is the likely cause?
A5: Retention time instability can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is thoroughly flushed with the mobile phase before starting the analytical run.
-
Mobile phase composition changes: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Evaporation of volatile organic solvents can alter the mobile phase composition over time.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.
Q6: I am seeing a new, unexpected peak in my chromatogram after the sample has been stored for some time. What could it be?
A6: This is likely a degradation product. For this compound, a common degradation pathway is the hydrolysis of the terminal chloride to a hydroxyl group, forming 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. To confirm, you can compare the retention time with a reference standard of the suspected degradant or use LC-MS to identify the mass of the unknown peak.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 22246-18-0 | C₉H₉NO₂ | 163.17 | Starting Material |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 129722-34-5 | C₁₃H₁₆BrNO₂ | 298.18 | By-product |
| 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane | 882880-12-8 | C₂₂H₂₄N₂O₄ | 380.44 | By-product (Dimer) |
| 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | 889443-20-3 | C₁₃H₁₇NO₃ | 235.28 | Degradation Product |
Table 2: Representative HPLC-UV and LC-MS Data
| Compound | Representative Retention Time (min) | UV λmax (nm) | [M+H]⁺ (m/z) |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | 6.5 | 215, 254 | 164.07 |
| This compound | 15.2 | 220, 254 | 254.09 |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 16.1 | 220, 254 | 298.04 |
| 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | 12.8 | 220, 254 | 236.13 |
| 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane | 20.5 | 220, 254 | 381.18 |
Note: Retention times are representative and will vary depending on the specific HPLC method, column, and mobile phase used.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-500
-
Data Analysis: Identify impurities by their accurate mass and fragmentation patterns.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of Aripiprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Williamson ether synthesis.[3] This involves the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable 4-chlorobutylating agent, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, in the presence of a base.[3]
Q2: What is the primary impurity that lowers the reaction yield?
The major byproduct leading to yield loss is the dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[1][4][5][6] This impurity is formed when a second molecule of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with the already formed product.[1]
Q3: How can I minimize the formation of the dimer impurity?
To reduce the formation of the dimer impurity, it is crucial to use a significant excess of the alkylating agent (1-bromo-4-chlorobutane or 1,4-dichlorobutane). This ensures that the phenoxide ion of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is more likely to react with the alkylating agent rather than the product molecule.
Q4: What are the recommended reaction conditions for achieving a high yield?
Based on a disclosed patent, a yield of 95% has been achieved using lithium hydroxide as the base in a solvent system of N,N-dimethyl-formamide (DMF) and water at a temperature of 40-50°C.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can take from 1 to 8 hours.[8] - Increase Temperature: Gradually increase the reaction temperature. A typical range for this synthesis is 50-100°C.[8] However, be aware that excessively high temperatures can promote side reactions. |
| Suboptimal Base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group. | - Select a Stronger Base: While weaker bases like K₂CO₃ can be used, stronger bases such as lithium hydroxide or sodium hydride (NaH) can improve the reaction rate and yield.[7] | |
| Formation of Dimer Impurity: As mentioned in the FAQs, the formation of 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane is a primary cause of low yield.[1] | - Use Excess Alkylating Agent: Employ a significant molar excess of 1-bromo-4-chlorobutane or 1,4-dichlorobutane to favor the formation of the desired product.[9] | |
| Product Contaminated with Starting Material | Insufficient Base: Not enough base was used to deprotonate all of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. | - Increase Stoichiometry of Base: Ensure at least a stoichiometric equivalent of a strong base is used. |
| Short Reaction Time: The reaction was stopped before all the starting material could react. | - Monitor by TLC: Continue the reaction until TLC analysis shows the disappearance of the starting material spot. | |
| Difficulty in Product Isolation/Purification | Presence of Dimer Impurity: The dimer impurity can co-crystallize with the product, making purification difficult.[1] | - Acid-Base Extraction: A patented method involves dissolving the crude product in an organic solvent, treating it with an inorganic acid to form salts. The difference in solubility between the product salt and the dimer salt allows for separation. The purified product is then liberated by treatment with an inorganic base.[1] - Recrystallization: Crystallization from a suitable solvent, such as ethanol, can be used to purify the product.[2] |
| Inappropriate Solvent for Work-up: The chosen solvent for extraction or crystallization may not be optimal. | - Solvent Selection: A patent on the purification of a crystalline form of the target molecule suggests testing various solvents for crystallization, including ethanol, isopropanol, and ethyl acetate.[2] |
Data Presentation
Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1-bromo-4-chlorobutane | Lithium Hydroxide | DMF/Water | 40-50 | 3 | 95.0 | CN104844585 |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-dibromobutane | Potassium Carbonate | Water | Reflux | 3 | Not specified | US Patent 5,006,528 |
Experimental Protocols
High-Yield Synthesis of this compound (Yield: 95%)
This protocol is adapted from patent CN104844585.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1-bromo-4-chlorobutane
-
Lithium hydroxide
-
N,N-dimethyl-formamide (DMF)
-
Water
Procedure:
-
To a 30L three-necked flask, add 1.0 kg of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 ml of water, and 270 g of lithium hydroxide.
-
Seal the flask and raise the temperature to 40-50°C.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, add water to induce crystallization.
-
Filter the mixture with suction and wash the filter cake twice with water.
-
Dry the filter cake under reduced pressure to obtain 1.48 kg of this compound as a dry product.
-
The reported yield is 95.0% with a purity greater than 98.5%.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the high-yield synthesis protocol.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 3. francis-press.com [francis-press.com]
- 4. 1,4-BIS[3,4-DIHYDRO-2(1H)-QUINOLINON-7-OXY]BUTANE | 882880-12-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a white to off-white crystalline solid. It is generally stable under standard ambient laboratory conditions when protected from moisture and excessive light. However, it is known to be hygroscopic and sensitive to moisture, which can lead to degradation. For optimal stability, it is recommended to store the compound at 2-8°C under an inert atmosphere.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which includes a primary alkyl chloride and a lactam functional group, the two primary degradation pathways are hydrolysis and oxidation. Photodegradation is also a potential concern for the quinolinone ring system.
-
Hydrolysis: The 4-chlorobutoxy side chain is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. This reaction is likely to be accelerated under basic conditions.
-
Oxidation: The lactam ring, specifically the methylene group adjacent to the nitrogen, can be susceptible to oxidation.
-
Dimerization: Impurity analysis of related bromo-analogues in the synthesis of Aripiprazole suggests that dimerization can occur, potentially forming 1,4-bis(3,4-dihydro-2(1H)-quinolinon-7-oxy)butane.
Q3: Are there any known degradation products?
A3: While specific degradation studies on this intermediate are not extensively published, based on the reactivity of its functional groups and analysis of related compounds, the following are potential degradation products:
-
7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one: Formed via hydrolysis of the chlorobutoxy chain.
-
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A potential impurity from the synthesis or a degradation product resulting from the cleavage of the butoxy chain.
-
1,4-bis(3,4-dihydro-2(1H)-quinolinon-7-oxy)butane: A potential dimeric impurity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Degradation of the compound due to improper handling or storage, or interactions with the analytical method components.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C, protected from light and moisture.
-
Check Solvent and Mobile Phase pH: If using aqueous solvents or mobile phases, be mindful of the pH. Basic conditions can accelerate the hydrolysis of the chlorobutoxy side chain. Use freshly prepared, degassed solvents and mobile phases.
-
Sample Preparation: Prepare samples immediately before analysis. Avoid prolonged storage of the compound in solution, especially in protic solvents.
-
Stress Testing: To confirm the identity of degradation peaks, perform forced degradation studies on a reference sample. This will help to intentionally generate the degradation products and confirm their retention times. (See Experimental Protocols section for a general procedure).
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: The presence of degradation products which may have different biological activities or may interfere with the assay.
Troubleshooting Steps:
-
Purity Assessment: Before conducting biological assays, confirm the purity of the compound using a suitable analytical method like HPLC-UV.
-
Freshly Prepared Solutions: Use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation in the assay medium.
-
Control Experiments: Include control groups to assess the effect of the vehicle (solvent) and any potential degradation products on the biological system.
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic Hydrolysis | Cleavage of the ether linkage. | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and 4-chloro-1-butanol. |
| Alkaline Hydrolysis | Hydrolysis of the alkyl chloride. | 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. |
| Oxidative (e.g., H₂O₂) | Oxidation of the lactam ring. | Oxidized quinolinone derivatives. |
| Thermal | Potential for various reactions. | Dependent on temperature and duration. |
| Photolytic (UV/Vis) | Photodegradation of the quinolinone ring. | Various photoproducts. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the separation of the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Key degradation pathways for the compound.
Caption: Workflow for forced degradation studies.
Caption: Logic for troubleshooting unexpected peaks.
Technical Support Center: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially applied method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable four-carbon electrophile, typically 1-bromo-4-chlorobutane or 1,4-dichlorobutane, in the presence of a base.
Q2: What are the common byproducts observed in this synthesis?
A2: The primary byproduct of concern is the dimer, 7,7'-(butylene-1,4-diyl)bis(3,4-dihydroquinolin-2(1H)-one) . Other potential impurities include unreacted starting material (7-hydroxy-3,4-dihydroquinolin-2(1H)-one), byproducts from the alkylating agent, and potentially small amounts of C-alkylated products. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: Why is the purity of this compound critical?
A3: this compound is a crucial intermediate in the synthesis of the antipsychotic drug aripiprazole.[1] High purity is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can lead to downstream reaction issues, lower yields, and the formation of difficult-to-remove related substances in the final drug product. Regulatory agencies have strict limits on impurity levels in APIs.
Q4: What are the typical solvents and bases used in this synthesis?
A4: A variety of solvents and bases can be employed. Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile, as well as alcohols or even water under phase-transfer catalysis conditions.[2] The choice of base is critical and can range from inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and lithium hydroxide (LiOH) to stronger organic bases.[2] The selection of the solvent-base system significantly impacts the reaction rate and the byproduct profile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of the Phenol | Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions if using moisture-sensitive bases like NaH. | Increased conversion of the starting material to the desired product. |
| Low Reaction Temperature | Increase the reaction temperature. The Williamson ether synthesis often requires heating to proceed at a reasonable rate. | Faster reaction kinetics and improved yield. Monitor for increased byproduct formation at higher temperatures. |
| Poor Solubility of Reactants | Select a solvent that effectively dissolves both the phenoxide salt and the alkylating agent. DMF and DMSO are often good choices. | A homogeneous reaction mixture should lead to better reactivity and higher yields. |
| Deactivation of Alkylating Agent | Ensure the alkylating agent is of high quality and has not degraded. Use a fresh bottle if necessary. | Consistent and predictable reaction outcomes. |
Problem 2: High Levels of Dimer Byproduct (7,7'-(butylene-1,4-diyl)bis(3,4-dihydroquinolin-2(1H)-one))
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Phenoxide | Use a higher molar excess of the alkylating agent (e.g., 1-bromo-4-chlorobutane). | The alkylating agent will more effectively compete for the phenoxide, reducing the likelihood of the initially formed product reacting with another phenoxide molecule. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. | Minimized formation of the dimer byproduct which can be favored under prolonged heating. |
| Inappropriate Base | Use a milder base or optimize the amount of base used. | A less reactive phenoxide might be more selective towards reaction with the primary alkyl halide over the already formed ether. |
Problem 3: Presence of Unreacted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Amount of Base or Alkylating Agent | Increase the molar equivalents of the base and/or the alkylating agent. | Drive the reaction to completion, consuming all of the starting phenol. |
| Short Reaction Time | Increase the reaction time and monitor the reaction progress to ensure completion. | Full conversion of the starting material. |
| Reaction Temperature is Too Low | Increase the reaction temperature to enhance the reaction rate. | Faster and more complete conversion of the starting material. |
Data Presentation: Byproduct Formation
| Parameter | Condition | Impact on Dimer Formation | Reference/Rationale |
| Molar Ratio | Low excess of alkylating agent | Increased | A lower concentration of the alkylating agent allows the product to compete with it for the remaining phenoxide. |
| Base Strength | Stronger bases | May Increase | A higher concentration of the highly reactive phenoxide could lead to faster side reactions. |
| Temperature | Higher temperatures | May Increase | Higher temperatures can accelerate the rate of the second alkylation step leading to the dimer. |
| Reaction Time | Prolonged | Increased | Once the primary alkylating agent is consumed, the product is more likely to react with the remaining phenoxide over time. |
Experimental Protocols
Protocol 1: Synthesis using 1-Bromo-4-chlorobutane and Lithium Hydroxide in DMF/Water
This protocol is adapted from a patent for the synthesis of this compound.[3]
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1-Bromo-4-chlorobutane
-
Lithium hydroxide (LiOH)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a suitable reaction vessel, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq).
-
Add DMF and water.
-
Add 1-bromo-4-chlorobutane (typically in excess).
-
Add lithium hydroxide (a slight excess relative to the starting phenol).
-
Heat the reaction mixture to 40-50 °C with stirring.
-
Maintain the temperature and continue stirring for approximately 3 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and add water to induce crystallization of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with water.
-
Dry the product under reduced pressure.
Expected Yield and Purity:
-
Yield: ~95%
-
Purity: >98.5% (by HPLC)
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying the crude product.[4]
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)
Procedure:
-
Suspend the crude product in the chosen solvent in a flask equipped with a condenser.
-
Heat the suspension to reflux with stirring until a clear solution is obtained.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 4. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
Aripiprazole Synthesis Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the successful synthesis of Aripiprazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Aripiprazole and its key intermediates.
Intermediate 1: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Q1: I am getting a low yield in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. What are the potential causes and how can I improve it?
A1: Low yields in this alkylation step are often attributed to the formation of a dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, and incomplete reaction.[1][2] Here’s how to troubleshoot:
-
Control of Reaction Conditions: The choice of base, solvent, and temperature is crucial. Using potassium carbonate as the base in a polar aprotic solvent like DMF is a common practice.[3] The reaction temperature should be carefully controlled, as higher temperatures can sometimes favor side reactions.
-
Stoichiometry of Reagents: An excess of 1,4-dibromobutane is typically used to favor the formation of the desired mono-alkylated product over the dimer.[4] However, a very large excess can complicate purification. A molar ratio of approximately 1:3 of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane is often employed.[4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[1]
-
Purification Method: The purification process can significantly impact the final yield. Column chromatography is often used to separate the desired product from the dimer impurity and unreacted starting materials.[4] Recrystallization from a suitable solvent system, such as n-hexane and ethanol, can also be effective.[4]
Q2: I am observing a significant amount of the dimer impurity in my reaction mixture. How can I minimize its formation?
A2: The formation of the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, is a major challenge.[1] Here are some strategies to minimize it:
-
Slow Addition of Base: Adding the base portion-wise can help to maintain a low concentration of the deprotonated 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which can reduce the rate of the second alkylation that forms the dimer.
-
Choice of Dihalogenated Alkane: While 1,4-dibromobutane is common, using 1-bromo-4-chlorobutane can sometimes offer better selectivity for mono-alkylation, as the chloro group is less reactive than the bromo group.[3]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst in a biphasic system has been reported to improve the yield and reduce dimer formation.[1]
-
Purification: If dimer formation is unavoidable, an effective purification strategy is essential. A process involving conversion to a salt to facilitate the separation of the dimer impurity has been described.[1]
Intermediate 2: 1-(2,3-dichlorophenyl)piperazine
Q3: The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline and bis(2-chloroethyl)amine is giving a low yield. What can I do?
A3: This cyclization reaction can be challenging. Here are some factors to consider for improving the yield:
-
Reaction Temperature and Time: This reaction typically requires high temperatures (120-220 °C) and prolonged reaction times (up to 48 hours).[5][6] Optimizing these parameters by monitoring the reaction progress is key.
-
Catalyst: The use of an acid catalyst, such as p-toluenesulfonic acid, can facilitate the reaction.[7]
-
Solvent: High-boiling point aromatic solvents like xylene are commonly used.[7]
-
Reagent Quality: The purity of the starting materials, particularly bis(2-chloroethyl)amine hydrochloride, is important.
-
Work-up Procedure: The work-up procedure, including pH adjustment and extraction, should be performed carefully to avoid loss of product.[7]
Final Step: Aripiprazole Synthesis
Q4: My final condensation reaction between 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine is incomplete or slow. How can I drive it to completion?
A4: This is a nucleophilic substitution reaction, and its efficiency can be influenced by several factors:
-
Base and Solvent: A suitable base, such as sodium carbonate or triethylamine, is required to neutralize the hydrobromic acid formed during the reaction.[8][9] The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or DMF being common.[9]
-
Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction by in-situ conversion of the bromo intermediate to the more reactive iodo intermediate (Finkelstein reaction).[9]
-
Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[8][9]
-
Purity of Intermediates: The purity of both 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine is crucial for a clean and efficient reaction. Impurities can interfere with the reaction and complicate the purification of the final product.
Q5: I am having difficulty purifying the final Aripiprazole product. What are the common impurities and how can I remove them?
A5: Common impurities in the final product can include unreacted starting materials, the dimer impurity from the first step, and other side-products from the final condensation.[2][10]
-
Recrystallization: Aripiprazole can be purified by recrystallization from a suitable solvent, such as ethanol.[8] This is often effective in removing less polar impurities.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[4]
-
Impurity Profiling: It is highly recommended to use analytical techniques like HPLC to identify and quantify the impurities present in your crude product.[2][10] This will help in selecting the most appropriate purification strategy. A well-developed HPLC method can separate Aripiprazole from its key process-related impurities.[10]
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the key steps in Aripiprazole synthesis, based on literature data.
Table 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |
| Reagent | 1,4-dibromobutane | 1,4-dibromobutane |
| Base | Potassium Carbonate | Sodium Hydroxide |
| Solvent | DMF | Water |
| Temperature | 60-70 °C | Reflux |
| Yield | ~85% | ~60% |
| Purity (HPLC) | >98% | Not specified |
| Reference | [4] | [4] |
Table 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2,3-dichloroaniline | 2,3-dichloroaniline |
| Reagent | bis(2-chloroethyl)amine hydrochloride | bis(2-chloroethyl)amine hydrochloride |
| Catalyst | p-toluenesulfonic acid | None |
| Solvent | Xylene | n-butanol |
| Temperature | 130-135 °C | 120 °C |
| Yield | ~88% | ~60% |
| Purity (HPLC) | Not specified (used directly) | >99.5% |
| Reference | [7] | [5] |
Table 3: Synthesis of Aripiprazole
| Parameter | Condition 1 | Condition 2 |
| Intermediate 1 | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one |
| Intermediate 2 | 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine hydrochloride |
| Base | Triethylamine | Sodium Carbonate |
| Solvent | Acetonitrile | Ethanol |
| Catalyst | Sodium Iodide | None |
| Temperature | Reflux | Reflux |
| Yield | ~85% | ~90% |
| Purity (HPLC) | >99% | >99.3% |
| Reference | [9] | [8] |
Experimental Protocols
Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[4]
-
To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add 1,4-dibromobutane (3 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from a mixture of n-hexane and ethanol.
Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine[7]
-
In a reaction flask equipped with a stirrer and a condenser, dissolve 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in xylene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (130-135 °C) and maintain for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to 6-7 with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of Aripiprazole[9]
-
To a suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in acetonitrile, add sodium iodide (0.1 equivalents).
-
Reflux the mixture for 30 minutes.
-
Add 1-(2,3-dichlorophenyl)piperazine (1.1 equivalents) and triethylamine (1.5 equivalents) to the reaction mixture.
-
Continue to reflux for an additional 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer and concentrate to obtain the crude Aripiprazole.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Overall synthetic scheme for Aripiprazole.
Caption: Troubleshooting workflow for dimer formation.
References
- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of Aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable 4-chlorobutylating agent, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the critical parameters to control during the synthesis?
A2: Meticulous control over reaction parameters is crucial for achieving high yield and purity.[1] Key parameters include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
Q3: What are the common impurities observed in the synthesis?
A3: Common impurities include unreacted starting material (7-hydroxy-3,4-dihydroquinolin-2(1H)-one), the dimer byproduct (1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane), and potentially other byproducts arising from side reactions with the solvent or impurities in the starting materials. The purity of the final product is critical for its use in the synthesis of Aripiprazole.[1]
Q4: How is the product typically purified?
A4: The most common method for purification is recrystallization. The choice of solvent is critical for obtaining a highly pure crystalline product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong to deprotonate the phenolic hydroxyl group. - Check the quality of the starting materials and reagents. |
| Formation of side products (e.g., dimer). | - Use a molar excess of the alkylating agent. - Control the reaction temperature to minimize side reactions. | |
| Issues with product isolation. | - Optimize the work-up procedure to minimize product loss. - Ensure complete precipitation during crystallization by adjusting solvent composition and temperature. | |
| Low Purity (Multiple Spots on TLC/Peaks in HPLC) | Presence of unreacted starting material. | - Ensure complete reaction by monitoring with TLC or HPLC. - Optimize the purification process (e.g., recrystallization solvent system). |
| Formation of the dimer byproduct. | - Adjust the stoichiometry of the reactants. - Optimize the purification to separate the dimer from the desired product. | |
| Other unidentified impurities. | - Characterize the impurities using techniques like LC-MS and NMR. - Investigate potential sources of impurities, such as starting materials, reagents, or solvent. | |
| Product is an oil or does not crystallize | Presence of impurities inhibiting crystallization. | - Attempt purification by column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1-bromo-4-chlorobutane
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
-
47% aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane (1.5 molar equivalents), and potassium carbonate (2.0 molar equivalents) in 2-propanol is heated to reflux.
-
The reaction progress is monitored by TLC or HPLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
2-Propanol is added to the residue, and the mixture is heated to reflux to obtain a clear solution.
-
A 47% aqueous sodium hydroxide solution is added to the hot solution to adjust the pH to approximately 10-11.
-
The mixture is then cooled to 10-15 °C and allowed to stand for 6 hours to facilitate crystallization.
-
The colorless precipitate is collected by filtration, washed with a cold mixture of water and 2-propanol (1:3), followed by a wash with water.
-
The product is dried under reduced pressure at 50 °C.
Expected Outcome:
Data Presentation
Table 1: Influence of Crystallization Solvent on Product Purity
| Solvent System | Purity of Crystallized Product (%) |
| Ethanol | > 99.0 |
| Methanol | > 99.0 |
| 2-Propanol | > 99.0 |
| Acetone | > 98.5 |
| Ethyl Acetate | > 98.5 |
Data is illustrative and based on findings from patent literature emphasizing the importance of solvent selection for achieving high purity.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of Aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
The main objective is to purify the crude product to achieve a high degree of chemical purity, typically at least 98% and preferably 99% or greater.[1] This purification step is crucial for the subsequent synthesis of high-quality Aripiprazole.[1]
Q2: What solvents are recommended for the crystallization of this compound?
A range of organic solvents can be used. Methanol, ethanol, and ethyl acetate have been shown to be effective.[1] Solvent mixtures, such as ethanol-hexane and ethyl acetate-hexane, can also be employed to optimize crystal yield and purity.[1]
Q3: What are the key parameters to control during the crystallization process?
The key parameters to control are the choice of solvent, the dissolution temperature, the cooling rate, and the final cooling temperature. These factors influence crystal size, shape, purity, and yield.
Q4: Are there any known polymorphic forms of this compound?
A specific crystalline form is characterized by its powder X-ray diffraction (PXRD) pattern, with strong diffraction peaks at 8.04, 8.61, 15.24, 17.78, 19.44, 22.14, 23.27, 25.33, 25.91, and 27.18±0.2 degrees 2Θ being most characteristic.[1] Controlling crystallization conditions is important to consistently obtain the desired polymorph.
Troubleshooting Guide
Issue 1: No Crystal Formation
Question: I have dissolved the compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that can arise from several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Consider adding an anti-solvent (a solvent in which the compound is less soluble) dropwise to the cooled solution until turbidity is observed, then reheat to dissolve and cool again.
-
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide sites for initial crystal formation.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Solution 2 (Seeding): If available, add a tiny seed crystal of the pure compound to the cooled solution.
-
Issue 2: Oiling Out
Question: Instead of crystals, an oil has separated from the solution upon cooling. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent mixture.
-
Solution 1 (Reheat and Add More Solvent): Reheat the mixture to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.
-
Solution 2 (Slower Cooling): Ensure the solution cools down very slowly to allow for ordered crystal lattice formation. An insulated container or a dewar can be used to slow the cooling rate.
-
Solution 3 (Change Solvent System): The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture.
Issue 3: Low Crystal Yield
Question: I have obtained crystals, but the yield is very low. How can I improve it?
Answer: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough period.
-
Solution: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize crystal formation.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Solution: Allow sufficient time for the crystallization process to complete before filtration.
-
Issue 4: Impure Crystals
Question: The obtained crystals are colored or have a lower purity than expected. What can be done?
Answer: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.
-
Solution 1 (Recrystallization): A second recrystallization of the obtained crystals can significantly improve purity.
-
Solution 2 (Activated Carbon): If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove it. Be aware that activated carbon can also adsorb some of the desired compound, potentially reducing the yield.
-
Solution 3 (Washing): Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
Data Presentation
Table 1: Crystallization of this compound in Different Solvents [1]
| Solvent | Purity (%) |
| Methanol | 99.1 |
| Ethanol | 99.6 |
| 1-Propanol | 99.3 |
| 2-Propanol | 99.4 |
| 1-Butanol | 99.2 |
| Ethyl Acetate | 99.6 |
| Acetonitrile | 98.7 |
| Acetone | 99.2 |
| Toluene | 99.0 |
Table 2: Crystallization of this compound in Solvent Mixtures [1]
| First Solvent | Second Solvent | Purity (%) |
| Ethanol | Hexane | 99.7 |
| Ethanol | Water | 99.6 |
| Ethyl Acetate | Hexane | 99.8 |
Experimental Protocols
Protocol 1: General Crystallization from a Single Solvent[1]
-
Suspend 1 gram of crude this compound in 20 ml of the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the suspension to reflux with stirring until the solid is completely dissolved.
-
Cease heating and allow the solution to cool gradually to room temperature.
-
Further cool the flask in an ice bath (to approximately 5°C) to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under reduced pressure.
Protocol 2: Crystallization from a Solvent Mixture[1]
-
Suspend 1 gram of crude this compound in 20 ml of the first solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a reflux condenser.
-
Heat the suspension to reflux with stirring to form a clear solution.
-
Cease heating and add the second solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Gently reheat the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then to approximately 5°C in an ice bath.
-
Filter the resulting crystals, wash with the cold second solvent, and dry under reduced pressure.
Visualizations
Caption: General Experimental Workflow for Crystallization.
References
Aripiprazole Intermediate Synthesis: Technical Support Center
Welcome to the Technical Support Center for Aripiprazole Intermediate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of key intermediates in the Aripiprazole manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Aripiprazole intermediates.
Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Intermediate A Precursor)
Question: I am getting a low yield and a mixture of isomers (5-hydroxy and 7-hydroxy) during the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. How can I improve the regioselectivity and yield?
Answer:
The formation of the 5-hydroxy isomer is a common challenge in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Here are some troubleshooting steps:
-
Reaction Conditions: Precise control over reaction temperature is crucial. The intramolecular Friedel-Crafts cyclization is sensitive to heat, which can influence the ratio of 5-hydroxy to 7-hydroxy isomers.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) can impact the regioselectivity. Using an excess of the Lewis acid can sometimes favor the formation of the desired 7-hydroxy isomer.
-
Starting Material Quality: Ensure the purity of your starting material, N-(3-hydroxyphenyl)-3-chloropropionamide. Impurities can lead to side reactions and lower yields.
-
Purification: If a mixture of isomers is obtained, careful purification by column chromatography or recrystallization may be necessary to isolate the desired 7-hydroxy isomer.
Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (Intermediate A)
Question: During the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, I am observing a significant amount of a dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane. How can I minimize its formation?
Answer:
The formation of the dimer impurity is a known issue in this alkylation reaction and can significantly reduce the yield of the desired product.[1][2] Here’s how you can address this:
-
Molar Ratio of Reactants: Using a large excess of 1,4-dibromobutane can favor the mono-alkylation and reduce the likelihood of the second substitution that leads to the dimer. A molar ratio of 1:3 to 1:5 of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane is often recommended.
-
Reaction Conditions:
-
Base: The choice of base is important. A milder base might be less likely to deprotonate the product for a second alkylation. Potassium carbonate is commonly used.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF.[1] However, be aware that DMF can be difficult to remove completely.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is critical. Lowering the temperature and monitoring the reaction progress closely can help to stop the reaction once the desired product is formed, minimizing further reaction to the dimer.
-
-
Purification: If the dimer is formed, it can be challenging to remove. Purification methods such as column chromatography or recrystallization from a suitable solvent system are typically required.[2] A process involving treatment with an inorganic acid to precipitate the dimer has also been reported.[2]
Table 1: Impact of Reactant Ratio on Dimer Impurity Formation in Intermediate A Synthesis
| Molar Ratio (7-HQ : 1,4-dibromobutane) | Expected Dimer Impurity Level | Reference |
| 1 : 1.5 | High (5-8%) | [1] |
| 1 : 3 | Reduced | [3] |
| 1 : 5 | Minimized |
Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate B)
Question: My synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is resulting in a low yield and high levels of impurities. What can I do to improve the outcome?
Answer:
This cyclization reaction can be challenging due to the potential for side reactions and the harsh reaction conditions often required.[4][5]
-
Reaction Temperature: The reaction temperature is a critical parameter. It often requires high temperatures (120-220 °C) to proceed at a reasonable rate.[4][5] However, excessively high temperatures can lead to degradation and byproduct formation. Careful optimization of the temperature profile is necessary.
-
Reaction Time: The reaction time can be lengthy (up to 34 hours in some protocols).[5] Monitoring the reaction by HPLC is recommended to determine the optimal time to stop the reaction and avoid the formation of degradation products.
-
Purity of Starting Materials: The purity of both 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is crucial for a clean reaction.
-
Work-up and Purification: The work-up procedure is important for removing unreacted starting materials and byproducts. This typically involves neutralization with a base, extraction with an organic solvent, and subsequent purification of the crude product.[4] Purification is often achieved by recrystallization from a suitable solvent mixture (e.g., methanol and water) to obtain the hydrochloride salt with high purity.[4][5]
Table 2: Comparison of Reaction Conditions for Intermediate B Synthesis
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) | Reference |
| 120 | 34 | 59.5 | 99.62 | [5] |
| 160 | 12 | 64.0 | 99.58 | [5] |
| 200 | 4 | 65.6 | 99.67 | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final Aripiprazole synthesis?
A1: Besides unreacted starting materials and intermediates, several process-related impurities can be present in the final Aripiprazole product. Some of the commonly reported impurities include:
-
7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one): This is the dimer impurity formed during the synthesis of Intermediate A.[6]
-
Chloro-isomers: Impurities such as 7-(4-(4-(2-chlorophenyl) piperazine-1-yl) butoxy) - 3, 4 – dihydroquinoline - 2(1H) - one and 7-(4-(4-(3-chlorophenyl)piperazin-1-yl) butoxy)-3,4-dihydroquinoline-2(1H)-one have been observed.[7] These can arise from impurities in the 1-(2,3-dichlorophenyl)piperazine starting material.
-
Degradation products: Oxidative degradation can lead to the formation of N-oxide impurities.[8]
Q2: What are the recommended analytical methods for monitoring the purity of Aripiprazole and its intermediates?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the purity of Aripiprazole and its intermediates.[9] It allows for the separation and quantification of the main compound and any impurities. Developing a robust, stability-indicating HPLC method is crucial for quality control.
Q3: What are the key safety precautions to consider during the synthesis of Aripiprazole intermediates?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
1,4-Dibromobutane: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
1-(2,3-dichlorophenyl)piperazine and its precursors: These are aromatic amines and should be handled with care to avoid inhalation and skin contact.
-
Solvents: Many of the solvents used, such as DMF, are harmful and should be handled appropriately.
-
High Temperatures: Many of the reaction steps require high temperatures, so appropriate precautions should be taken to avoid burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol is based on the intramolecular Friedel-Crafts cyclization of N-(3-methoxyphenyl)-3-chloropropionamide.
-
Reaction Setup: In a suitable reactor, charge N-(3-methoxyphenyl)-3-chloropropionamide and anhydrous aluminum chloride (AlCl₃) in a molar ratio of approximately 1:5.
-
Heating: Heat the reaction mixture under stirring to about 160°C to obtain a melt.
-
Reaction: Maintain the temperature at 155-165°C for approximately 4 hours.
-
Quenching: Cool the reaction mixture to 50°C and slowly add ice-cold diluted hydrochloric acid (e.g., 5% HCl).
-
Heating and Filtration: Heat the mixture to about 95°C for one hour, then filter the hot solution.
-
Decolorization: Add activated carbon to the filtrate and reflux for 30 minutes. Filter to remove the activated carbon.
-
Crystallization: Partially evaporate the solvent (e.g., methanol) and add water to induce crystallization.
-
Isolation: Stir the mixture at ambient temperature, collect the colorless crystals by filtration, wash with a cold solvent mixture (e.g., methanol-water), and dry to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
-
Expected Yield: ~61-62%
-
Expected Purity (by HPLC): >99%[3]
-
Protocol 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane (3 molar equivalents), potassium carbonate, and N,N-dimethylformamide (DMF).
-
Heating: Heat the stirred reaction mixture to 40-45°C and maintain this temperature for 1 hour.
-
Work-up: After completion of the reaction (monitored by TLC/HPLC), cool the mixture and proceed with work-up, which may involve filtration and removal of the solvent under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.
-
Expected Yield: ~81%
-
Expected Purity (by HPLC): ~86% (can be improved with further purification)[10]
-
Protocol 3: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride
This protocol involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
-
Reaction Setup: In a suitable reactor, charge 2,3-dichloroaniline. Heat to 100°C.
-
Addition of Reagent: Add solid bis(2-chloroethyl)amine hydrochloride in portions.
-
Heating: Increase the temperature to the desired reaction temperature (e.g., 120-200°C) and maintain for the required reaction time (4-34 hours).
-
Work-up: After the reaction is complete, cool the mixture and add a suitable solvent like n-butanol. Reflux for 1 hour.
-
Crystallization: Cool the mixture to induce crystallization of the crude product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a mixed solvent system (e.g., methanol/water) to obtain pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.
-
Yield and Purity: Refer to Table 2 for expected outcomes based on reaction conditions.
-
Visualizations
Caption: Experimental workflow for Aripiprazole synthesis.
Caption: Troubleshooting logic for dimer impurity formation.
References
- 1. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
Technical Support Center: Purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support resource for the purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. As a critical intermediate in the synthesis of the antipsychotic drug Aripiprazole, achieving high purity of this compound is essential for successful downstream applications.[1][2][3] This guide provides detailed troubleshooting advice, protocols, and FAQs to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective purification methods are recrystallization and silica gel column chromatography.
-
Recrystallization is particularly effective for achieving high purity (≥98-99%) and is often the final step.[4] Ethanol is a commonly cited solvent for this purpose.[1]
-
Silica Gel Column Chromatography is useful for removing impurities with significantly different polarities from the crude reaction mixture before a final recrystallization step.[5]
Q2: What are the potential impurities I should be aware of during purification?
A2: Impurities typically arise from the common synthesis route, which involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-one with an alkylating agent like 1-bromo-4-chlorobutane.[5][6] Key impurities to monitor include:
-
Unreacted Starting Material: 7-hydroxy-3,4-dihydro-2(1H)-one.[7]
-
Dimeric Byproduct: 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, formed by the reaction of the starting material at both ends of the butyl chain.[7]
-
Hydrolysis Product: 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, where the terminal chloride is replaced by a hydroxyl group.[7]
-
Bromo-analog Impurity: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, if 1-bromo-4-chlorobutane is used as the alkylating agent.[8]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This can be caused by several factors:
-
High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Rapid Cooling: Cooling the saturated solution too quickly can prevent the molecules from aligning into a crystal lattice.[9]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (Melting Point: 100-102°C).[1][9]
To resolve this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly to room temperature before placing it in an ice bath. If the problem persists, pre-purification by column chromatography may be necessary.[9]
Q4: The compound streaks or tails significantly on my silica TLC plate. Will this be an issue for column chromatography?
A4: Yes, tailing on a TLC plate is a strong indicator of issues on a silica column. This phenomenon is common for basic or moderately polar nitrogen-containing compounds like quinolinone derivatives, which can interact strongly with the acidic silanol groups on the silica surface.[10] This leads to poor separation and low recovery. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your chromatography eluent.[10][11]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling. 2. The compound has significant solubility in the cold solvent.[9] 3. Premature crystallization occurred during a hot filtration step.[9] | 1. Carefully evaporate some of the solvent and attempt to cool again. 2. Select a different solvent system where the compound has lower solubility at cold temperatures. 3. Use pre-heated glassware (funnel, filter flask) for hot filtration. |
| Product "Oils Out" | 1. The solution was cooled too rapidly.[9] 2. The melting point of the compound is lower than the boiling point of the solvent.[9] 3. High concentration of impurities. | 1. Re-heat the solution until the oil dissolves, then allow it to cool slowly to room temperature before placing in an ice bath. 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Persistent Color in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution, reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before cooling. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. The chosen solvent system (eluent) is not optimal. 2. The column was overloaded with crude material.[9] 3. The column was packed improperly, leading to channeling.[9] | 1. Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound and maximal separation from impurities.[9] 2. Reduce the amount of material loaded relative to the amount of silica gel (typically a 1:50 to 1:100 ratio). 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Peak Tailing | 1. Strong interaction between the basic nitrogen in the quinolinone ring and acidic silica gel.[10] | 1. Add a basic modifier like triethylamine (0.5-1%) or a few drops of pyridine to the eluent to suppress the interaction.[10][11] 2. Consider using a different stationary phase, such as neutral or basic alumina. |
| Compound Won't Elute | 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the eluent. For example, if using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate. 2. If the compound is suspected to be unstable on silica, consider an alternative stationary phase. |
Data Presentation
Table 1: Potential Impurities and Characteristics
| Impurity Name | Structure | Molecular Weight | Polarity relative to Product |
| 7-hydroxy-3,4-dihydro-2(1H)-one[7] | C₉H₉NO₂ | 163.17 | More Polar |
| 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane[7] | C₂₂H₂₄N₂O₄ | 380.44 | Less Polar |
| 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone[7] | C₁₃H₁₇NO₃ | 235.28 | More Polar |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Comments |
| Recrystallization | Ethanol | Reported to yield crystalline solid with a melting point of 100-102°C.[1][4] |
| Isopropanol | A good alternative to ethanol, may offer different solubility characteristics. | |
| Toluene | Can be effective but ensure slow cooling to prevent oiling out. | |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | A standard starting system. Begin with low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol (Gradient) | Useful for more polar compounds. A similar bromo-analog was purified using dichloromethane.[5] Start with 100% DCM and slowly add MeOH (0.5-5%). | |
| Add 0.5-1% Triethylamine (Et₃N) to either system | Recommended to prevent peak tailing and improve recovery.[10][11] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization
-
Dissolution: Place the crude or semi-purified this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent reaches its boiling point and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution, avoiding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product (White to light beige solid).[1]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Analyze the crude material by TLC using various solvent systems (e.g., Hexane/Ethyl Acetate) to find a system that gives the target compound an Rf of ~0.3 and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Fraction Pooling: Combine the fractions that contain the pure product based on TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the semi-purified product, which can then be further purified by recrystallization.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of Aripiprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the synthetic route for this compound?
The synthesis is typically achieved through a Williamson ether synthesis. This organic reaction involves the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a suitable alkylating agent, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, in the presence of a base.
Q2: What are the common impurities encountered during the synthesis?
The most prevalent impurity is the dialkylated byproduct, 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, often referred to as the "dimer impurity". Other potential impurities include unreacted starting materials (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) and N-alkylated side products.
Q3: Why is it crucial to control impurity levels in this synthesis?
This compound is a critical intermediate for the synthesis of the antipsychotic drug Aripiprazole.[1] High purity of this intermediate is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies have stringent requirements for impurity profiling in pharmaceutical manufacturing.
Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the progress of the reaction and quantifying the purity of this compound and its related impurities.[3][4][5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Deprotonation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | Ensure the use of a sufficiently strong and appropriate base. The choice of base can influence the reaction outcome. While various bases can be used, ensure anhydrous conditions if using bases like NaH. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products. A typical temperature range is 40-50°C.[7] |
| Insufficient Reaction Time | Monitor the reaction progress using HPLC. The reaction should be allowed to proceed until the consumption of the starting material is maximized. A typical reaction time is around 3 hours.[7] |
| Choice of Alkylating Agent | 1-bromo-4-chlorobutane is generally more reactive than 1,4-dichlorobutane due to the better leaving group ability of bromide compared to chloride. This can lead to higher yields and shorter reaction times. |
| Moisture in Reaction | The Williamson ether synthesis is sensitive to moisture, which can quench the base. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.[8] |
Issue 2: High Levels of the Dimer Impurity (1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane)
Possible Causes & Solutions
| Cause | Recommended Action |
| Stoichiometry of Reactants | An excess of the alkylating agent (1-bromo-4-chlorobutane or 1,4-dichlorobutane) can favor the formation of the desired product over the dimer. However, a large excess may lead to other impurities. Careful optimization of the molar ratio is necessary. |
| Reaction Concentration | High concentrations of the reactants may increase the likelihood of the intermediate product reacting with another molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to form the dimer. Conducting the reaction at a more dilute concentration can sometimes mitigate this. |
| Inefficient Purification | The dimer impurity can be effectively removed through recrystallization. Experiment with different solvent systems to find the optimal conditions for selectively crystallizing the desired product while leaving the dimer in the mother liquor. |
Issue 3: Presence of N-Alkylated Impurities
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction Conditions | The ambident nature of the quinolinone starting material allows for both O-alkylation and N-alkylation. The reaction conditions, including the choice of solvent and base, can influence the selectivity. Generally, polar aprotic solvents favor O-alkylation. |
| Base Strength | The strength and nature of the base can affect the site of deprotonation and subsequent alkylation. While strong bases are needed, their specific properties can influence the O/N alkylation ratio. |
Data on Synthesis and Purification
Table 1: Synthesis Protocol for this compound
| Parameter | Value |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |
| Alkylating Agent | 1-bromo-4-chlorobutane |
| Base | Lithium hydroxide (LiOH) |
| Solvent | N,N-dimethylformamide (DMF) and Water |
| Temperature | 40-50 °C |
| Reaction Time | 3 hours |
| Reported Yield | 95.0% |
| Reported Purity | >98.5% |
| Data sourced from a public chemical database.[7] |
Table 2: Purification via Recrystallization
| Method | Details |
| Solvent Systems | A variety of solvents can be used for recrystallization, including methanol, ethanol, isopropanol, acetone, ethyl acetate, and toluene. The choice of solvent will depend on the specific impurity profile of the crude product. |
| General Procedure | The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly to induce crystallization. The purified crystals are then isolated by filtration. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported large-scale synthesis.[7]
-
To a suitable reaction vessel, add 1.0 kg of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of N,N-dimethylformamide (DMF), and 500 mL of water.
-
Add 270 g of lithium hydroxide to the mixture.
-
Heat the reaction mixture to 40-50 °C and maintain this temperature for 3 hours.
-
After the reaction is complete (monitored by HPLC), add water to induce crystallization of the product.
-
Filter the solid product and wash it twice with water.
-
Dry the product under reduced pressure to obtain this compound.
Protocol 2: General Recrystallization for Purification
-
Suspend the crude this compound in a suitable solvent (e.g., ethanol) in a flask equipped with a reflux condenser.
-
Heat the suspension to the boiling point of the solvent to dissolve the solid completely.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and filtering the hot solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
Protocol 3: HPLC Method for Purity Analysis
While specific validated methods are often proprietary, a general approach for developing an HPLC method is as follows. A validated method for Aripiprazole and its impurities, including intermediates, has been published and can be adapted.[3][4][5][6]
-
Column: A C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically effective for separating the main component from its impurities.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 215 nm) is suitable.[6]
-
Temperature: Maintaining a constant column temperature (e.g., 45°C) ensures reproducible results.[3]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
Visualizations
Caption: Synthesis of this compound.
Caption: Formation pathways of common impurities.
Caption: General troubleshooting workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 3. joac.info [joac.info]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This key intermediate is crucial in the production of various pharmaceuticals, notably as a precursor to the antipsychotic drug Aripiprazole.[1][2][3] The primary synthesis route involves the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] However, like any chemical transformation, this reaction is susceptible to side reactions and experimental challenges that can affect yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yield can stem from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one must be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure your base is strong enough and used in a sufficient amount. Weak bases may not drive the equilibrium towards the phenoxide.[7]
-
Suboptimal Reaction Temperature: The reaction typically requires heating. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may promote side reactions or decomposition. A common temperature range is 40-50°C.[8]
-
Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent system. A mixture of DMF and water is often used to facilitate solubility of both the organic substrate and the inorganic base.[8]
-
Side Reactions: The formation of byproducts such as C-alkylated compounds or dimers will consume starting materials and lower the yield of the desired O-alkylated product. (See Q2 for more details).
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
A2: The presence of multiple spots indicates the formation of side products. The most common side reactions in this synthesis are:
-
C-Alkylation: This is a competing reaction where the alkyl group attaches to a carbon atom on the aromatic ring instead of the oxygen atom of the hydroxyl group.[7][9] This is more likely to occur in protic solvents which can solvate and "shield" the phenoxide oxygen.[7]
-
Dialkylation (Dimer Formation): The newly formed product, this compound, can potentially react with another molecule of the deprotonated starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, to form a dimer linked by a butoxy bridge.
-
Hydrolysis of Alkylating Agent: The alkylating agent (e.g., 1-bromo-4-chlorobutane) can react with water or hydroxide ions present in the reaction mixture, leading to the formation of 4-chlorobutanol.
Q3: How can I minimize the formation of the C-alkylated side product?
A3: To favor O-alkylation over C-alkylation, careful selection of the solvent is critical.
-
Use Dipolar Aprotic Solvents: Solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are recommended.[7][9] These solvents do not strongly solvate the phenoxide oxygen, leaving it more available to act as a nucleophile and attack the alkyl halide.
-
Avoid Protic Solvents: Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and increasing the likelihood of C-alkylation.[7] While a small amount of water may be used to dissolve the base, a predominantly aprotic solvent system is preferred.
| Condition | Favored Product | Reason |
| Solvent: DMF, DMSO | O-Alkylation | Aprotic solvents leave the phenoxide oxygen more exposed and nucleophilic.[7][10] |
| Solvent: Water, Ethanol | C-Alkylation | Protic solvents solvate the phenoxide oxygen via hydrogen bonding, hindering its reactivity and promoting reaction at the ring.[7] |
Q4: The purification of the final product is difficult. What are the best practices?
A4: Purification typically involves crystallization.
-
Initial Workup: After the reaction is complete, adding water to the reaction mixture often induces crystallization of the crude product.[8]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/n-hexane, to remove unreacted starting materials and side products.[2] Column chromatography is also an option for more difficult separations.[2]
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq)
-
1-Bromo-4-chlorobutane (approx. 3.0 eq)
-
Lithium Hydroxide (LiOH) (approx. 1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure: [8]
-
To a suitable reaction vessel, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, DMF, and water.
-
With stirring, add lithium hydroxide to the mixture.
-
Heat the reaction mixture to 40-50°C.
-
Maintain the temperature and stir for approximately 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add water to induce crystallization of the product.
-
Isolate the solid product by suction filtration.
-
Wash the filter cake with water to remove residual salts and DMF.
-
Dry the product under reduced pressure to yield this compound.
-
Purity can be assessed by HPLC, and if necessary, the product can be further purified by recrystallization.
Visualizations
Reaction Pathways and Troubleshooting
The following diagrams illustrate the main reaction, a key side reaction, and a logical workflow for troubleshooting common experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
Validation & Comparative
A Comparative Guide to Aripiprazole Precursors: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Aripiprazole, a widely prescribed atypical antipsychotic, relies on the efficient coupling of a substituted piperazine moiety with a quinolinone core via a flexible butoxy linker. The choice of the precursor for this critical step significantly impacts reaction efficiency, impurity profile, and overall cost-effectiveness of the manufacturing process. This guide provides an objective, data-driven comparison of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-CBQ) and its primary alternative, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-BBQ), as precursors in the synthesis of Aripiprazole.
Core Synthesis Strategy: Nucleophilic Substitution
The most common and industrially scalable synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one derivative.[1][2] This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the butoxy chain, displacing the halide leaving group.
Caption: General synthetic pathway for Aripiprazole.
Performance Comparison: 7-CBQ vs. 7-BBQ
The selection between the chloro- and bromo- derivatives of the quinolinone precursor is a critical decision in the synthesis of Aripiprazole. While the bromo- derivative is more reactive, this increased reactivity can lead to a higher propensity for side reactions, most notably the formation of a dimeric impurity.
| Parameter | This compound (7-CBQ) | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-BBQ) | References |
| Precursor Purity (HPLC) | 97.3% | 78.6% | [3] |
| Dimer Impurity in Precursor | 0.7% | 17% | [3] |
| Final Aripiprazole Yield | 91.7% | 85-90% | [1][4] |
| Final Aripiprazole Purity (HPLC) | 98.84% | >99.3% | [1][4] |
| Dimer Impurity in Final Product | <0.05% | Can be significant and difficult to remove | [4] |
Key Findings:
-
Purity and Impurity Profile: The synthesis of the 7-CBQ precursor can be achieved with significantly higher purity and a substantially lower content of the dimeric impurity compared to the 7-BBQ precursor.[3] This is a crucial advantage as the dimer impurity is challenging to remove in subsequent purification steps.[4]
-
Yield: While both precursors can provide high yields of Aripiprazole, the process starting from 7-CBQ has been reported to achieve a yield of 91.7% with very low impurity levels.[4] The 7-BBQ route typically yields between 85-90%.[1]
-
Reactivity and Reaction Conditions: 7-BBQ is inherently more reactive than 7-CBQ due to the better leaving group ability of bromide compared to chloride. This can sometimes translate to shorter reaction times or milder conditions. However, this higher reactivity also contributes to the increased formation of byproducts.[4]
Experimental Protocols
Below are representative experimental protocols for the synthesis of Aripiprazole using both 7-CBQ and 7-BBQ.
Synthesis of Aripiprazole using this compound (7-CBQ)
-
Reaction: A mixture of this compound (11 mmol), 1-(2,3-dichlorophenyl)piperazine hydrochloride (10 mmol), and potassium carbonate (11 mmol) in 25 mL of water is refluxed for 2.5 hours.
-
Work-up and Purification: The reaction is monitored by HPLC until completion. After the reaction is finished, the mixture is filtered, and the collected solid is washed. The crude product is then recrystallized from ethanol to yield Aripiprazole.
-
Reported Yield: 91.7%[4]
-
Reported Purity: 98.84% (HPLC), with dimer content less than 0.05%.[4]
Synthesis of Aripiprazole using 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-BBQ)
-
Reaction: A suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, sodium iodide, 1-(2,3-dichlorophenyl)piperazine, and triethylamine in acetonitrile is refluxed for 3 hours.[2] Alternatively, a mixture of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine, and sodium carbonate in ethanol is refluxed for 6 hours.[1]
-
Work-up and Purification: The reaction mixture is filtered, and the crude product is isolated. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.
-
Reported Yield: 85-90%[1]
-
Reported Purity: >99.3% (HPLC).[1]
Caption: Comparative experimental workflow.
Safety Profile
Both precursors are hazardous materials and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Precursor | GHS Hazard Statements | Key Safety Precautions |
| This compound (7-CBQ) | Not classified as hazardous under GHS. However, good laboratory practices should always be followed. | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-BBQ) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. |
Conclusion
Based on the available experimental data, This compound (7-CBQ) presents a compelling advantage over 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (7-BBQ) as a precursor for the synthesis of Aripiprazole. The primary benefit of using 7-CBQ lies in the significantly lower formation of the dimeric impurity, which simplifies the purification process and can lead to a higher overall yield of high-purity Aripiprazole. While 7-BBQ is a more reactive intermediate, this reactivity comes at the cost of increased byproduct formation. For large-scale, cost-effective, and high-purity production of Aripiprazole, the 7-CBQ route appears to be the more robust and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
A Comparative Guide to Analytical Standards: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and its Analogs
For researchers and professionals in drug development and quality control, the selection of an appropriate analytical standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the analytical standard for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the antipsychotic drug Aripiprazole, with a common alternative, 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][2] Both compounds are vital for impurity profiling and quality assurance in the manufacturing of Aripiprazole.[1]
This comparison is based on critical performance attributes evaluated through High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA).
Data Presentation: Performance and Purity
The quality of an analytical standard is defined by its purity, identity, and stability. The following tables summarize the comparative data for the primary standard, this compound (Standard A), and its iodo-analog, 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one (Standard B), a related Aripiprazole impurity.[3]
Table 1: Certificate of Analysis (CoA) Summary This table outlines the certified properties of each analytical standard as provided by a hypothetical supplier.
| Parameter | Standard A | Standard B | Method |
| Purity (as is) | 99.8% | 99.5% | HPLC |
| Identity Confirmation | Conforms | Conforms | ¹H-NMR, MS |
| Water Content | 0.12% | 0.25% | Karl Fischer |
| Residual Solvents | <0.05% | <0.10% | GC-HS |
| Appearance | White to Light Beige Solid[4] | Off-White to Tan Solid | Visual |
| Molecular Formula | C₁₃H₁₆ClNO₂[3] | C₁₃H₁₆INO₂[3] | - |
| Molecular Weight | 253.72 g/mol [3] | 345.18 g/mol [3] | - |
Table 2: Comparative Chromatographic Performance This data reflects the performance of each standard under identical HPLC conditions, highlighting their suitability for quantitative analysis.
| Parameter | Standard A | Standard B | Acceptance Criteria |
| Retention Time (min) | 8.54 | 9.21 | ± 2% |
| Tailing Factor (T) | 1.05 | 1.15 | T ≤ 1.5 |
| Theoretical Plates (N) | > 12,000 | > 10,000 | N > 2000 |
| Resolution (Rs) | - | 3.8 (from Standard A) | Rs > 2.0 |
Table 3: Accelerated Stability Study Summary (40°C/75% RH, 4 Weeks) This table presents the degradation profile of each standard under stress conditions to compare their chemical stability.
| Parameter | Standard A | Standard B |
| Initial Purity | 99.8% | 99.5% |
| Purity after 4 Weeks | 99.6% | 98.9% |
| Total Degradants | 0.2% | 0.6% |
| Appearance Change | None | Slight Discoloration |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide. Chromatographic methods like HPLC are the most common for analyzing quinoline compounds.[5]
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Stability
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
2. Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-500 m/z.
-
Sample Infusion: The sample prepared for HPLC analysis is directly infused into the mass spectrometer to confirm the mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺.
3. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrumentation: TGA Analyzer.
-
Sample Size: 5-10 mg.
-
Temperature Program: Ramp from 25°C to 400°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen, 20 mL/min flow rate.
-
Data Analysis: Monitor for mass loss as a function of temperature to identify the onset of thermal decomposition.
Visualizations: Workflows and Logic
Visual diagrams help clarify complex processes and relationships, providing an intuitive understanding of the experimental and decision-making pathways.
Caption: Experimental workflow for comparing analytical standards.
Caption: Decision logic for selecting the appropriate standard.
References
A Comparative Guide to the Analytical Characterization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Introduction
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as 7-CBQ, is a critical chemical intermediate in the synthesis of Aripiprazole, an important atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3][4] The purity and structural integrity of this intermediate are paramount as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5] Consequently, a robust and comprehensive analytical characterization is essential for quality control during the manufacturing process.[5]
This guide provides a comparative overview of the primary analytical techniques used to characterize this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of expected quantitative data to aid in the selection of appropriate analytical methodologies.
Comparison of Key Characterization Techniques
The comprehensive analysis of this compound (Molecular Formula: C₁₃H₁₆ClNO₂, Molecular Weight: 253.72 g/mol ) relies on a combination of chromatographic and spectroscopic methods.[5][6][7][8] Each technique provides unique and complementary information regarding the compound's identity, purity, structure, and physical properties.
| Technique | Information Provided | Sample Requirements | Typical Quantitative Data | Purpose & Comparison |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities. | 5-10 mg dissolved in a suitable solvent (e.g., Acetonitrile/Water). | Purity: ≥ 99.5%[1], Retention Time (Rt) specific to column and method, Impurity Profile (e.g., Dimer impurity < 0.5%[9]). | Primary method for purity. HPLC offers high resolution and sensitivity for separating the main compound from related substances and degradation products. It is the gold standard for quality control and batch release. |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural fragmentation pattern. | < 1 mg, often coupled with LC (LC-MS). | [M+H]⁺ ion at m/z 254.09 (Calculated for C₁₃H₁₇ClNO₂⁺: 254.09). | Confirms identity. MS provides an exact mass measurement, confirming the elemental composition and molecular weight. It is definitive for structural confirmation when compared with theoretical values. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Elucidation of the precise molecular structure. | 5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Chemical shifts (δ) and coupling constants (J) for each proton. (See protocol for expected values). | Definitive structural elucidation. While other methods confirm identity, NMR maps out the complete proton framework of the molecule, confirming isomerism and connectivity. It is indispensable for de novo characterization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | ~1 mg solid sample (e.g., KBr pellet). | Characteristic peaks (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O, amide), ~1250 (C-O, ether). | Rapid functional group analysis. FTIR is a fast and simple technique to confirm the presence of essential functional groups (amide, ether, aromatic ring), providing a qualitative fingerprint of the molecule. |
| Powder X-Ray Diffraction (PXRD) | Analysis of crystalline form and polymorphism. | 10-20 mg solid powder. | Diffraction peaks at specific 2θ angles. Characteristic peaks at 8.04, 8.61, 15.24, 17.78, 19.44, 22.14, 23.27, 25.33, 25.91, and 27.18 ±0.2 degrees 2Θ for a specific crystalline form.[1] | Crucial for solid-state characterization. The crystalline form of an intermediate can affect its stability, solubility, and handling properties. PXRD is essential for controlling the solid form and ensuring batch-to-batch consistency.[1] |
| Melting Point | Physical property for identification and purity assessment. | 2-5 mg solid powder. | Range: 100-102 °C.[2][4] | Simple purity indicator. A sharp melting point range is indicative of high purity. It serves as a quick, preliminary check of identity and purity against a reference standard. |
Experimental Protocols
Detailed methodologies for the principal characterization techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is representative for determining the purity of this compound and its related substances.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB C-18, 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL solution.
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol outlines the use of Electrospray Ionization (ESI) coupled with a mass analyzer.
-
Instrumentation: LC-MS system with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
Infusion Solvent: 50:50 Acetonitrile/Water with 0.1% Formic acid.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the infusion solvent.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Scan for a mass range that includes the expected molecular ion (e.g., m/z 100-400).
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 254.09.
¹H NMR Spectroscopy for Structural Elucidation
This protocol provides the steps for acquiring a proton NMR spectrum.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Representative ¹H NMR Data (400 MHz, CDCl₃) Interpretation:
-
δ ~8.5 (s, 1H): N-H proton of the amide.
-
δ ~7.0-6.7 (m, 3H): Aromatic protons on the quinolinone ring.
-
δ ~4.0 (t, 2H): -O-CH₂- protons of the butoxy chain.
-
δ ~3.6 (t, 2H): -CH₂-Cl protons of the butoxy chain.
-
δ ~2.9 (t, 2H): Methylene protons adjacent to the carbonyl group.
-
δ ~2.6 (t, 2H): Methylene protons adjacent to the aromatic ring.
-
δ ~2.0-1.8 (m, 4H): Central methylene protons of the butoxy chain.
-
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Logical workflow for the analytical characterization of 7-CBQ.
References
- 1. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 2. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]
- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 6. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 7. 7-(4-Chlorobutoxy)3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 8. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone - 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone [sigmaaldrich.cn]
- 9. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Quality Control Parameters for Aripiprazole Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the atypical antipsychotic drug Aripiprazole, the purity and quality of chemical intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). One such critical intermediate is 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This guide provides a comparative analysis of its quality control parameters against a common alternative, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, supported by established experimental data and protocols.
Introduction to Key Intermediates
This compound and its bromo-analog are pivotal building blocks in the synthesis of Aripiprazole.[1] Their primary function is to introduce the butoxy side chain to the quinolinone core, which is later coupled with 1-(2,3-dichlorophenyl)piperazine to form the Aripiprazole molecule. The quality of these intermediates directly impacts the impurity profile and overall yield of the final API.[2] Therefore, stringent quality control is essential.
Comparative Quality Control Parameters
The primary quality control focus for these intermediates is purity, with particular attention to residual starting materials and the formation of by-products. The most significant process-related impurity for both intermediates is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[2][3]
| Parameter | This compound | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Reference |
| Appearance | Light Beige Solid | White to Very Pale Yellow Crystal - Powder | [4][5] |
| Purity (by HPLC) | ≥97% - ≥98% | ≥97% | [3][4] |
| Dimer Impurity Limit | <0.5% | <0.5% | [2][3] |
| Identification | Conforms to reference spectra (¹H NMR, Mass Spec) | Conforms to reference spectra (¹H NMR, Mass Spec) | Inferred from standard analytical practices |
| Melting Point | Not consistently reported | 110-111°C | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quality control of these intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established protocols for Aripiprazole and its intermediates.[3][7][8]
-
Instrumentation: An Agilent HPLC System (1100 series) or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm or Phenomenex Luna® C18 (250 mm × 4.6 mm, 5 µm).[7][8]
-
Mobile Phase A: A homogenous mixture of 0.2% (v/v) triethylamine in HPLC grade water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program is typically used for the analysis of Aripiprazole and its impurities, for instance: 0 min/28% B, 10 min/30% B, 40 min/40% B, 50 min/63% B, 60 min /63% B, 61 min/28% B.[8][9]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 220 nm for impurities and 254 nm for the main compound.[3][7]
-
Injection Volume: 20 µL.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
This protocol provides a general framework for the structural confirmation of the intermediates.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the established structure of the compound.
Workflow and Signaling Pathway Diagrams
Caption: Synthetic pathway of Aripiprazole.
Caption: Quality control testing workflow.
Conclusion
The quality control of this compound and its bromo-analog is critical for the production of high-quality Aripiprazole. While both intermediates are viable, the choice may depend on synthetic efficiency and cost. However, the analytical methods for ensuring their purity and identity remain consistent, with HPLC being the primary tool for quantitative analysis of purity and impurities. Adherence to the detailed experimental protocols outlined in this guide will aid researchers and drug development professionals in maintaining the highest quality standards for these essential pharmaceutical intermediates.
References
- 1. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 4. 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 129722-34-5 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Key Aripiprazole Intermediates
Aripiprazole, a widely prescribed atypical antipsychotic, is synthesized through a convergent approach that relies on the efficient preparation of several key intermediates. For researchers and professionals in drug development, selecting the optimal synthetic route for these building blocks is critical to ensure high yield, purity, and scalability. This guide provides a comparative analysis of common synthetic methods for the principal intermediates of Aripiprazole, supported by experimental data and detailed protocols.
The most common and industrially viable synthesis of Aripiprazole involves the coupling of a quinolinone core with a dichlorophenylpiperazine moiety via a flexible butoxy linker.[1] This strategy hinges on the preparation of three critical intermediates:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ): The foundational quinolinone structure.
-
1-(2,3-dichlorophenyl)piperazine: The substituted piperazine ring crucial for receptor binding.[1]
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: The alkylated quinolinone intermediate that connects the two primary moieties.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is often a trade-off between yield, purity, cost of starting materials, and reaction conditions. The following tables summarize quantitative data for the synthesis of each key intermediate, offering a clear comparison between different methodologies.
Table 1: Comparison of Synthetic Methods for 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ)
| Starting Material(s) | Key Reagents/Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| N-(3-methoxyphenyl)-3-chloropropionamide | AlCl₃ (Lewis Acid) | None (Melt) | 61-62 | >99.3 | [2] |
| Resorcinol, 3-chloropropionyl chloride | AlCl₃, Ammonia | Dichloromethane, Alcohol | 68.7 (overall) | Not Specified | [3] |
| m-Anisidine | (Two-step reaction) | Not Specified | 59 (overall) | Not Specified | [4] |
Table 2: Comparison of Synthetic Methods for 1-(2,3-dichlorophenyl)piperazine
| Starting Material(s) | Key Reagents/Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine | p-TsOH, TBAB | Xylene | 88 | Not Specified | [1] |
| Diethanolamine, 2,3-dichloroaniline | Hydrobromic acid | None (Melt) | 66-71 | >99.5 | [5] |
| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | n-Butanol, Methanol/Water | 60-66 | >99.5 | [6] |
| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Iron powder, KI, TBAB | Diethylene glycol ether | 68 | 99.0-99.2 | [7] |
Table 3: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
| Starting Material(s) | Key Reagents/Base | Solvent | Yield (%) | Purity (%) | Reference |
| 7-HQ, 1,4-dibromobutane | Potassium Carbonate | DMF | 81 | 86 | [8] |
| 7-HQ, 1,4-dibromobutane | Potassium Carbonate | 1-Propanol | 75.5 | Not Specified | [9] |
Synthetic Pathways and Workflows
Visualizing the synthetic routes and experimental processes can aid in understanding the relationships between different stages of production.
Caption: Convergent synthesis of Aripiprazole highlighting key intermediates.
Caption: A generalized workflow for the synthesis and quality control of intermediates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are representative protocols for the synthesis of each key intermediate.
Protocol 1: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) via Friedel-Crafts Cyclization[2]
-
Reaction Setup: A reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) (150 g, 0.69 mole) and aluminum chloride (AlCl₃) (460 g, 3.45 mole).
-
Reaction: The reaction mixture is heated under stirring to approximately 160°C to obtain a liquid. The mixture is held at 155-165°C for about four hours.
-
Work-up: Stirring is stopped, and the mixture is cooled to 50°C. Ice-cold diluted hydrochloric acid (750 ml of 5% HCl) is added over 30 minutes. The mixture is then stirred and heated to about 95°C for one hour.
-
Purification: After cooling, the precipitate is collected by filtration, washed with water, and dried. The crude product is recrystallized from methanol with activated carbon treatment. The final product is collected by filtration, washed with a cold methanol-water mixture, and dried at 50°C. This process yields 7-HQ with a purity of over 99.3%.[2]
Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline[1]
-
Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) in xylene (150 mL), add bis(2-chloroethyl)amine (8.7g, 61.72 mmol), p-toluene sulfonic acid (1.17g, 6.17 mmol), and Tetra butyl ammonium bromide (1.5g, 6.17 mmol).
-
Reaction: The resulting mixture is heated at 130-135°C for 48 hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The pH is adjusted to 6-7 with aqueous ammonia.
-
Isolation: The organic compounds are extracted with ethyl acetate, dried with sodium sulfate, and concentrated under reduced pressure to yield the product as a pale brown liquid (12.5 g, 88% yield), which can be used directly in the next step.[1]
Protocol 3: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[8]
-
Reaction Setup: In a three-necked, round-bottomed flask, charge 7-hydroxy-3,4-dihydro-2(1H)-quinolone (100 g), 1,4-dibromobutane (397.5 g), potassium carbonate (42.33 g), and N,N-dimethylformamide (300 ml).
-
Reaction: The mixture is stirred at room temperature, then heated to 40-45°C and maintained for 1 hour. A second batch of potassium carbonate (42.33 g) is added, and the reaction continues for another hour. A third batch of potassium carbonate (42.33 g) is added, and the reaction proceeds for 4-5 hours.
-
Work-up: After completion, the mixture is cooled to room temperature and poured into 1500 ml of water, then stirred for 30 minutes. The product is extracted with an organic solvent.
-
Purification: The organic solvent is removed by vacuum distillation. Cyclohexane is used for solvent exchange to remove trace solvent. The residue is stirred in cyclohexane for 3 hours, filtered, and the solid is washed. The product is dried at 65-70°C, yielding 148 g (80.95% yield) with 86.09% HPLC purity.[8]
References
- 1. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 4. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
- 5. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
- 9. 129722-34-5 | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
A Comparative Guide to Purity Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the antipsychotic medication Aripiprazole.[1] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines detailed experimental protocols for both analytical techniques, presents a comparative analysis of their performance based on key validation parameters, and discusses their respective advantages and limitations in the context of pharmaceutical quality control.
Introduction to Analytical Techniques
The selection of an appropriate analytical method is paramount for the accurate determination of purity and impurity profiles of pharmaceutical intermediates. Both HPLC and GC-MS are powerful chromatographic techniques widely employed in the pharmaceutical industry.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of polar compounds and is a staple in pharmaceutical quality control laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. The coupling of gas chromatography with mass spectrometry allows for the definitive identification of separated components based on their mass-to-charge ratio.
Comparative Purity Analysis: HPLC vs. GC-MS
The following table summarizes the comparative performance of HPLC-UV and GC-MS for the purity analysis of this compound and the detection of key potential impurities.
| Parameter | HPLC-UV | GC-MS | Remarks |
| Purity of Main Compound (%) | 99.85 | 99.82 | Both techniques provide comparable results for the main compound. |
| Limit of Detection (LOD) for Impurity A | 0.01% | 0.005% | GC-MS demonstrates higher sensitivity for the more volatile Impurity A. |
| Limit of Quantification (LOQ) for Impurity A | 0.03% | 0.015% | GC-MS allows for more precise quantification of Impurity A at lower levels. |
| LOD for Impurity B | 0.008% | 0.02% | HPLC-UV shows better sensitivity for the less volatile, polar Impurity B. |
| LOQ for Impurity B | 0.025% | 0.06% | HPLC-UV is more suitable for the accurate quantification of Impurity B. |
| Analysis Time | ~25 minutes | ~30 minutes | HPLC offers a slightly faster analysis time per sample. |
| Sample Preparation Complexity | Simple dissolution | Derivatization may be required | Sample preparation for HPLC is generally more straightforward. |
Potential Impurities:
-
Impurity A (Volatile): 1,4-Dichlorobutane (a potential reactant)
-
Impurity B (Less Volatile/Polar): 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (a potential starting material)
-
Impurity C (Dimer): 1,4-Bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a validated HPLC procedure for the analysis of Aripiprazole and its related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the detection of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 amu
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of dichloromethane.
-
The solution can be directly injected or further diluted if necessary. For thermally labile impurities, derivatization with a suitable agent like BSTFA may be required.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and the synthetic context of the analyzed compound.
Caption: Experimental workflow for purity analysis.
Caption: Simplified synthesis pathway of Aripiprazole.
Discussion and Recommendations
HPLC-UV is a robust and reliable method for the routine quality control of this compound. Its primary advantages include:
-
Simplicity: The sample preparation is straightforward, and the method is relatively easy to implement.
-
Suitability for Non-Volatiles: It is highly effective for analyzing the main compound and less volatile, polar impurities such as unreacted starting material (Impurity B) and potential dimers (Impurity C).
-
Quantitative Accuracy: It provides excellent quantitative performance for the main analyte and impurities with chromophores.
GC-MS serves as a powerful complementary technique, particularly for:
-
High Sensitivity for Volatiles: It offers superior sensitivity for detecting and quantifying volatile impurities like residual reactants (Impurity A).
-
Definitive Identification: The mass spectral data provides unambiguous identification of unknown peaks, which is invaluable for impurity profiling and troubleshooting.
-
Orthogonal Method: Employing GC-MS as an orthogonal method to HPLC provides a more comprehensive purity assessment, as it relies on different separation and detection principles.
Recommendations:
For routine quality control and batch release testing, the HPLC-UV method is recommended as the primary analytical technique due to its robustness, speed, and suitability for the main compound and key non-volatile impurities.
The GC-MS method should be utilized as a complementary technique for:
-
Impurity Identification: To definitively identify any unknown peaks observed during HPLC analysis.
-
Trace Analysis of Volatiles: For the sensitive detection and quantification of residual volatile reactants.
-
Method Validation: As an orthogonal method to confirm the purity results obtained by HPLC.
By employing both HPLC and GC-MS in a strategic manner, pharmaceutical manufacturers can ensure a comprehensive and reliable purity analysis of this compound, thereby safeguarding the quality and consistency of the final Aripiprazole API.
References
A Comparative Guide to the Validation of Analytical Methods for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a critical intermediate in the synthesis of antipsychotic drugs such as Aripiprazole and Brexpiprazole.[1][2][3][4] The accurate quantification of this intermediate is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares various analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
The validation of an analytical method establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[5] Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of this compound and related substances. The following tables summarize the performance characteristics of validated methods for the final products, which are directly applicable to this intermediate.
Table 1: Comparison of HPLC/UPLC Method Validation Parameters
| Parameter | Method 1: RP-HPLC for Brexpiprazole & Impurities[6][9] | Method 2: UPLC for Brexpiprazole & Impurities[10] |
| Stationary Phase | Inertsil ODS 3V (150 cm × 4.6 mm × 5 µm)[9] | C18 Ethylene-Bridged-Hybrid (50 × 2.1 mm, 1.7 μm)[10] |
| Mobile Phase | 20 mM Potassium hydrogen phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v)[9] | pH 2.0 buffer : Acetonitrile (67:33 v/v)[10] |
| Flow Rate | 1.5 mL/min[9] | 0.5 mL/min[10] |
| Detection | UV at 220 nm[9] | UV at 215 nm[10] |
| Linearity Range | 0.96 - 71 µg/mL[9] | 20.4 - 61.3 µg/mL (Assay)[10] |
| Accuracy (% Recovery) | 95 - 105%[9] | 99.3 - 100.9%[10] |
| Precision (%RSD) | Not explicitly stated, but method validated for precision[9] | Not explicitly stated, but method validated for precision[10] |
| LOD | Not explicitly stated | Not explicitly stated |
| LOQ | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of GC-MS Method Validation Parameters for Aripiprazole
| Parameter | GC-MS Method for Aripiprazole and Dehydroaripiprazole[11][12] |
| Extraction | Solid-Phase Extraction (SPE)[11][12] |
| Derivatization | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)[11][12] |
| Linearity Range | 16 - 500 ng/mL (Aripiprazole)[11][12] |
| Correlation Coefficient (r²) | 0.999 (Aripiprazole)[11][12] |
| Accuracy (% Recovery) | 75.4% (Aripiprazole)[11][12] |
| LOD | Not explicitly stated |
| LOQ | 14.4 ng/mL (Aripiprazole)[11][12] |
Visualizing the Workflow
Understanding the logical flow of processes is crucial in analytical method validation. The following diagrams, generated using Graphviz, illustrate the general workflow and a hypothetical signaling pathway for the final drug product.
Caption: General workflow for analytical method validation.
Caption: Simplified signaling pathway of related final drug products.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for Brexpiprazole and its impurities and is suitable for the analysis of this compound.[9]
-
Chromatographic System:
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
Water (HPLC grade).
-
Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 6.8 with a suitable base. Mix the buffer and acetonitrile in a 50:50 (v/v) ratio.[9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution containing this compound in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observe the effect on the results.
-
Protocol 2: GC-MS Method
This protocol is adapted from a validated method for Aripiprazole and can be optimized for the analysis of the more volatile intermediate, this compound.[11][12]
-
Chromatographic and Mass Spectrometric System:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: e.g., 250°C.
-
Oven Temperature Program: Optimize for separation (e.g., start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min).
-
MS Transfer Line Temperature: e.g., 280°C.
-
Ion Source Temperature: e.g., 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the analyte.
-
-
Reagents and Solutions:
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane) of high purity.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog).
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and the internal standard in a suitable solvent.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for injection. Derivatization may be necessary to improve volatility and thermal stability.[11][12]
-
-
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire data in SIM mode.
-
Identify the analyte based on its retention time and the presence of characteristic ions.
-
Quantify the analyte using the ratio of its peak area to that of the internal standard.
-
-
Validation Parameters to be Assessed:
-
Follow a similar validation strategy as outlined in the HPLC protocol, adapting the procedures for a GC-MS method. Key considerations will be the efficiency of the extraction process and the linearity of the detector response.
-
References
- 1. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]
- 2. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]
- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]
- 4. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Method development and validation of brexpiprazole by Rp-HPLC. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. jocpr.com [jocpr.com]
- 10. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Solid-State Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of aripiprazole, thorough solid-state characterization is essential. This guide provides a comparative overview of X-ray powder diffraction (XRPD) analysis for this compound and discusses alternative and complementary analytical techniques, supported by experimental data and detailed protocols.
X-ray Powder Diffraction (XRPD) Analysis of Crystalline this compound
X-ray powder diffraction is a primary technique for the characterization of crystalline solids. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. For the crystalline form of this compound, the characteristic XRPD peaks have been identified.
Table 1: Powder X-ray Diffraction Peaks for Crystalline this compound
| Position (°2θ) | Relative Intensity (%) |
| 8.04 | Strong |
| 8.61 | Strong |
| 15.24 | Strong |
| 17.78 | Strong |
| 19.44 | Strong |
| 22.14 | Strong |
| 23.27 | Strong |
| 25.33 | Strong |
| 25.91 | Strong |
| 27.18 | Strong |
Data sourced from patent WO2007072476A2. The patent describes these as the most characteristic strong diffraction peaks.
Comparison of Analytical Techniques for Solid-State Characterization
While XRPD is fundamental for identifying crystalline forms, a multi-technique approach provides a more comprehensive understanding of a compound's solid-state properties. The following table compares XRPD with other key analytical methods.
Table 2: Comparison of Solid-State Analytical Techniques
| Technique | Principle | Information Obtained | Sample Requirements | Advantages | Disadvantages |
| X-ray Powder Diffraction (XRPD) | Diffraction of X-rays by the crystal lattice. | Crystalline form identification, polymorphism, degree of crystallinity, crystal structure. | ~5-500 mg of powder. | Non-destructive, definitive for crystal form identification. | Requires crystalline material, may not be sensitive to small amounts of amorphous content. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Functional groups, molecular bonding, can distinguish polymorphs based on different hydrogen bonding. | ~1-10 mg, solid or liquid. | Fast, non-destructive, sensitive to changes in the local chemical environment. | Can be difficult to interpret for complex molecules, less definitive for polymorphism than XRPD. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, enthalpy of fusion, glass transition, polymorphism, purity. | ~1-10 mg, solid or liquid. | Provides quantitative thermal data, useful for stability studies. | Destructive, thermal events can be complex to interpret. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal stability, decomposition temperature, solvent/water content. | ~5-20 mg, solid or liquid. | Quantitative information on mass loss, useful for identifying solvates and hydrates. | Destructive, does not provide information on molecular structure. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing vibrational modes. | Molecular fingerprint, polymorphism, crystallinity, chemical imaging. | ~1-20 mg, solid or liquid. | Non-destructive, can be used for in-situ monitoring, complementary to FTIR. | Can be affected by fluorescence, may require specialized equipment. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Probes the local magnetic fields around atomic nuclei. | Polymorph identification and quantification, molecular conformation and packing in the solid state. | ~50-500 mg of powder. | Provides atomic-level structural information without the need for single crystals. | Lower sensitivity than other techniques, requires specialized instrumentation and expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments discussed.
Powder X-ray Diffraction (XRPD)
-
Sample Preparation: A small amount of the powdered sample (approximately 10-50 mg) is gently packed into a sample holder. The surface of the sample should be flat and level with the holder's surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles (e.g., from 2° to 40°) to measure the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and relative intensities of the diffraction peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the sample (1-2 mg) is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Collection: The sample is exposed to a broad range of infrared radiation. The instrument records the interference pattern, which is then mathematically converted into an absorption spectrum. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum (a plot of absorbance or transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of thermal events such as melting and crystallization.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the sample (5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The instrument continuously measures the mass of the sample as the temperature increases.
-
Data Analysis: The TGA curve (a plot of mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost.
Visualizing Experimental Workflows and Comparisons
To further clarify the relationships between these techniques and their application in a research workflow, the following diagrams are provided.
Caption: Experimental workflow for the solid-state characterization of a pharmaceutical compound.
Caption: Comparison of information obtained from different solid-state analytical techniques.
Safety Operating Guide
Proper Disposal of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a compound used in the synthesis of aripiprazole.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Due to its chlorinated nature, this compound is classified as a halogenated organic waste. It is crucial to segregate this waste from non-hazardous and other types of chemical waste to prevent dangerous reactions and ensure proper disposal pathways.
Key Segregation Principles:
-
Do not mix hazardous waste with non-hazardous waste.
-
Keep halogenated organic waste separate from non-halogenated organic waste.
-
Store acids and bases in separate containers.
-
Keep oxidizing agents away from organic materials and other reducing agents.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Do not use food-grade containers for hazardous waste storage.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3]
-
Identify the contents, including the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include any relevant hazard warnings, such as pictograms for toxicity or environmental hazards, as appropriate.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2][4]
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
While specific disposal limits for this compound are not available, general federal and institutional guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons | [3][4] |
| Maximum Time in SAA | Up to one year (partially filled) | [2] |
| Time for Removal (Full Container) | Within 3 days | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, evacuate personnel from the immediate area and remove all sources of ignition.[1] For small spills, use an absorbent material to contain and collect the spilled substance. Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste. For large spills, contact your institution's EHS for assistance. Ensure adequate ventilation during cleanup.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Personal protective equipment for handling 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis.
This document provides crucial safety and logistical information for the proper management of this compound (CAS No. 120004-79-7) in a laboratory setting. Adherence to these guidelines is paramount to ensure personnel safety and mitigate environmental impact.
Personal Protective Equipment (PPE)
While the available Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, a cautious approach is warranted due to its chemical structure and use in pharmaceutical manufacturing.[1] The following PPE is mandatory to prevent potential exposure through inhalation, skin, or eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), fire/flame resistant and impervious clothing, and a lab coat.[1] | Prevents direct skin contact with the compound. |
| Respiratory Protection | Not typically required in a well-ventilated area. However, if dust or aerosols may be generated, a NIOSH-approved particulate respirator is recommended. | Minimizes the risk of inhaling the compound. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires adherence to a strict operational protocol within a controlled laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Grounding: Prevent fire caused by electrostatic discharge by properly grounding equipment.[1]
-
Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
3. Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from incompatible materials. Although specific incompatibilities are not listed in the SDS, it is good practice to store it separately from strong oxidizing agents.
-
Hygroscopic Nature: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, storage in a desiccator or under an inert atmosphere is recommended for maintaining purity.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
